Product packaging for YUKA1(Cat. No.:CAS No. 708991-09-7)

YUKA1

Katalognummer: B1683532
CAS-Nummer: 708991-09-7
Molekulargewicht: 292.36 g/mol
InChI-Schlüssel: NHJCZZWENDYDEP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

YUKA1 is a cell permeable, potent inhibitor of KDM5A, showing little to no activity against KDM5B, KDM6A, and KDM6B. This compound was shown to increase H3K4me3 levels in human cells and selectively inhibit the proliferation of cancer cells whose growth depends on KDM5A.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16N4O2S B1683532 YUKA1 CAS No. 708991-09-7

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S/c1-3-7-19-12-10(5-4-6-11(12)18-2)8-15-17-9-14-16-13(17)20/h3-6,9,15H,1,7-8H2,2H3,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHJCZZWENDYDEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC=C)CNN2C=NNC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101326169
Record name 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101326169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804769
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

708991-09-7
Record name 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101326169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the predicted physicochemical properties, potential synthetic routes, characterization methods, and likely biological activities of 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione.

Core Physicochemical Properties

The physicochemical properties of the title compound are predicted based on the known properties of 4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol and general chemical principles.[1]

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueData Source (Analogous Compound)
Molecular Formula C₁₄H₁₆N₆O₂SCalculated
Molecular Weight 332.38 g/mol Calculated
IUPAC Name 4-[(E)-(3-methoxy-2-(prop-2-en-1-yloxy)benzyl)amino]-1H-1,2,4-triazole-5(4H)-thioneGenerated
XLogP3 1.8Predicted
Hydrogen Bond Donor Count 3Calculated
Hydrogen Bond Acceptor Count 7Calculated
Rotatable Bond Count 6Calculated
Tautomeric Forms Exists in thione-thiol tautomeric forms[2]
Solubility Predicted to be soluble in organic solvents like DMSO and DMF.[3]Inferred

Synthesis and Experimental Protocols

A plausible synthetic route for the title compound would involve a multi-step process, starting from a substituted benzoic acid. The general strategy is based on established methods for the synthesis of 4-amino-1,2,4-triazole-5-thiones.[4][5][6]

2.1. Proposed Synthetic Pathway

A potential synthetic route is outlined below. This pathway involves the initial synthesis of a substituted benzoic acid hydrazide, followed by cyclization to form the 4-amino-1,2,4-triazole-3-thiol core, and subsequent functionalization.

G cluster_0 Synthesis of Core Intermediate cluster_1 Final Product Synthesis A 3-methoxy-2-(prop-2-en-1-yloxy)benzoic acid B Esterification (MeOH, H₂SO₄) A->B C Methyl 3-methoxy-2-(prop-2-en-1-yloxy)benzoate B->C D Hydrazinolysis (NH₂NH₂·H₂O) C->D E 3-methoxy-2-(prop-2-en-1-yloxy)benzohydrazide D->E F Reaction with CS₂/KOH E->F G Potassium dithiocarbazinate salt F->G H Cyclization (NH₂NH₂·H₂O) G->H I 4-amino-5-(3-methoxy-2-(prop-2-en-1-yloxy)phenyl)-4H-1,2,4-triazole-3-thiol H->I J Reductive Amination (Formaldehyde, NaBH₄) I->J K 4-(methylamino)-5-(3-methoxy-2-(prop-2-en-1-yloxy)phenyl)-4H-1,2,4-triazole-3-thiol J->K

Caption: Proposed synthetic pathway for the target compound.

2.2. Experimental Protocol for the Synthesis of 4-amino-5-(substituted-phenyl)-4H-1,2,4-triazole-3-thiol (Core Intermediate)

This protocol is adapted from the synthesis of similar 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives.[5]

  • Synthesis of Benzoic Acid Hydrazide: A mixture of the substituted methyl benzoate (1 eq.) and hydrazine hydrate (1.5 eq.) in absolute ethanol is refluxed for 4-6 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried.

  • Formation of Potassium Dithiocarbazinate Salt: The synthesized hydrazide (1 eq.) is dissolved in a solution of potassium hydroxide (1.2 eq.) in absolute ethanol. Carbon disulfide (1.5 eq.) is added dropwise while stirring in an ice bath. The reaction mixture is stirred for 12-18 hours at room temperature. The precipitated potassium salt is filtered, washed with dry ether, and used in the next step without further purification.

  • Cyclization to 4-amino-1,2,4-triazole-3-thiol: The potassium dithiocarbazinate salt (1 eq.) is suspended in water, and hydrazine hydrate (2 eq.) is added. The mixture is refluxed for 8-10 hours until the evolution of H₂S gas ceases. The reaction mixture is then cooled and acidified with a dilute solution of hydrochloric acid. The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield the desired 4-amino-5-(substituted-phenyl)-4H-1,2,4-triazole-3-thiol.

2.3. Experimental Protocol for N-Methylation

The final step would involve the N-methylation of the 4-amino group. A possible method is reductive amination.

  • To a solution of the 4-amino-1,2,4-triazole-3-thiol (1 eq.) in methanol, formaldehyde (1.2 eq., 37% aqueous solution) is added.

  • The mixture is stirred at room temperature for 1 hour.

  • Sodium borohydride (1.5 eq.) is added portion-wise at 0°C.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be purified by column chromatography.

Spectroscopic Characterization

The structure of the synthesized compound would be confirmed using various spectroscopic techniques. The expected spectral data are extrapolated from known 4-amino-1,2,4-triazole derivatives.[2][3][7][8]

Table 2: Predicted Spectroscopic Data

TechniquePredicted Characteristic Signals
¹H NMR (DMSO-d₆, ppm)δ 13.5-14.0 (s, 1H, SH/NH), 7.0-7.8 (m, Ar-H), 5.8-6.1 (m, 1H, -OCH₂CH =CH₂), 5.2-5.4 (m, 2H, -OCH₂CH=CH ₂), 4.6-4.8 (d, 2H, -OCH ₂CH=CH₂), 4.2-4.4 (q, 1H, NH CH₃), 3.8-3.9 (s, 3H, OCH₃), 2.8-3.0 (d, 3H, NHCH ₃).
¹³C NMR (DMSO-d₆, ppm)δ 165-168 (C=S), 150-155 (Triazole C), 110-160 (Aromatic C), 133-135 (-OCH₂C H=CH₂), 117-119 (-OCH₂CH=C H₂), 70-72 (-OC H₂CH=CH₂), 55-57 (OCH₃), 30-35 (NHC H₃).
FT-IR (KBr, cm⁻¹)3300-3100 (N-H stretching), 3000-2900 (C-H stretching), 2600-2550 (S-H stretching, weak), 1620-1600 (C=N stretching), 1300-1200 (C=S stretching).
Mass Spectrometry Expected [M+H]⁺ at m/z 333.11.

Potential Biological Activities and Signaling Pathways

Derivatives of 1,2,4-triazole-3-thione are known to exhibit a wide range of biological activities.[4][9][10][11][12] The presence of a methoxy group on the phenyl ring is often associated with enhanced biological effects.[9][11]

4.1. Predicted Biological Activities

  • Antimicrobial and Antifungal Activity: Many 1,2,4-triazole derivatives are potent antimicrobial and antifungal agents.[10]

  • Anticancer Activity: Some 1,2,4-triazole derivatives have shown significant antiproliferative activity against various cancer cell lines.[13] Mechanistic studies on related compounds suggest that they can induce apoptosis and cause cell cycle arrest.[13]

  • Anti-inflammatory and Antioxidant Activity: The 1,2,4-triazole scaffold is also associated with anti-inflammatory and antioxidant properties.[4]

4.2. Potential Signaling Pathway Involvement

Given the reported anticancer activities of similar compounds, a plausible mechanism of action could involve the modulation of key signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK pathway.

G cluster_0 Cell Proliferation and Survival Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR Ras Ras GFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Apoptosis Apoptosis ERK->Apoptosis Inhibition Proliferation Cell Proliferation & Survival TF->Proliferation Compound 4-[(3-methoxy-2-prop-2-enoxyphenyl) methylamino]-1H-1,2,4-triazole-5-thione Compound->MEK Inhibition? Compound->ERK Inhibition?

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Conclusion

While direct experimental data for 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione is currently unavailable, this technical guide provides a robust predictive framework based on the known properties of structurally similar compounds. The proposed synthetic routes are based on well-established chemical transformations for the 1,2,4-triazole scaffold. The predicted physicochemical and spectroscopic data offer a valuable reference for the synthesis and characterization of this novel compound. Furthermore, the anticipated biological activities suggest that this molecule could be a promising candidate for further investigation in drug discovery programs, particularly in the areas of oncology and infectious diseases. Experimental validation of these predictions is highly recommended.

References

In-depth Technical Guide: Crystal Structure Analysis of a Representative 1,2,4-Triazole-5-thione Derivative

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A comprehensive search for the crystal structure analysis of 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione did not yield specific data for this exact compound. Therefore, this guide presents a detailed analysis of a closely related and structurally significant compound, (E)-3-(4-hydroxybenzyl)-4-{[4-(methylsulfanyl)benzylidene]amino}-1H-1,2,4-triazole-5(4H)-thione , based on available crystallographic research. This serves as a representative example of the experimental protocols and data presentation expected for such an analysis.

This technical guide is intended for researchers, scientists, and professionals in the field of drug development, providing a thorough overview of the crystallographic analysis of a representative 1,2,4-triazole-5-thione derivative.

Introduction to 1,2,4-Triazole-5-thione Derivatives

The 1,2,4-triazole ring system and its thione derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. These compounds have demonstrated potential as antimicrobial, anti-inflammatory, and anticancer agents. Understanding their three-dimensional structure through single-crystal X-ray diffraction is crucial for structure-activity relationship (SAR) studies and rational drug design. The spatial arrangement of substituents, intermolecular interactions, and conformational features all play a vital role in their biological function.

Experimental Protocols

Synthesis of (E)-3-(4-hydroxybenzyl)-4-{[4-(methylsulfanyl)benzylidene]amino}-1H-1,2,4-triazole-5(4H)-thione[1]

The synthesis of the title compound was achieved through a condensation reaction. A suspension of 4-(methylthio)benzaldehyde (0.01 mol) in 15 ml of ethanol was added to 4-amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione (0.01 mol). The mixture was heated until a clear solution was obtained. A few drops of concentrated H₂SO₄ were added as a catalyst, and the mixture was refluxed for 36 hours on a water bath. The resulting precipitate was filtered and recrystallized from methanol to yield the final product. Single crystals suitable for X-ray diffraction were obtained by recrystallization from acetic acid.[1]

X-ray Data Collection and Structure Refinement[1]

A suitable single crystal of the compound was mounted on a Rigaku Saturn724+ diffractometer. The crystal data were collected using Mo Kα radiation (λ = 0.71073 Å) at a temperature of 293 K. A numerical absorption correction was applied to the collected data. The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Data Presentation: Crystallographic Data

The following tables summarize the key crystallographic data and refinement details for (E)-3-(4-hydroxybenzyl)-4-{[4-(methylsulfanyl)benzylidene]amino}-1H-1,2,4-triazole-5(4H)-thione.

Table 1: Crystal Data and Structure Refinement Details [1]

ParameterValue
Chemical FormulaC₁₇H₁₆N₄OS₂
Formula Weight356.46
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.739 (5)
b (Å)28.161 (16)
c (Å)7.945 (4)
β (°)100.407 (11)
Volume (ų)1703.0 (17)
Z4
Density (calculated) (g/cm³)1.390
Absorption Coefficient (μ) (mm⁻¹)0.32
F(000)744
Crystal Size (mm³)0.57 × 0.34 × 0.24
Theta range for data collection (°)2.1 to 25.0
Reflections collected8210
Independent reflections3017
R_int0.031
Data / restraints / parameters3017 / 0 / 226
Goodness-of-fit on F²1.06
Final R indices [I > 2σ(I)]R₁ = 0.047, wR₂ = 0.107
R indices (all data)R₁ = 0.071, wR₂ = 0.117

Molecular and Crystal Structure Insights[1]

The molecular structure of the title compound reveals that the triazole and methylthiobenzylidene rings are nearly coplanar, with a dihedral angle of 6.52 (12)°. The hydroxybenzyl ring is almost perpendicular to this plane. The crystal packing is stabilized by intermolecular O—H···N and N—H···O hydrogen bonds, which link the molecules into layers. These layers are further connected through C—H···N hydrogen bonds, forming a three-dimensional network. Additionally, a short π–π interaction is observed between inversion-related methylthiobenzylidene rings.[1]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and crystal structure analysis of a novel organic compound.

experimental_workflow cluster_synthesis Synthesis and Crystallization cluster_analysis Crystal Structure Analysis start Starting Materials (4-amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione & 4-(methylthio)benzaldehyde) synthesis Condensation Reaction (Ethanol, H2SO4, Reflux) start->synthesis 1. purification Filtration and Recrystallization (Methanol) synthesis->purification 2. crystallization Single Crystal Growth (Acetic Acid) purification->crystallization 3. data_collection X-ray Data Collection (Rigaku Saturn724+, Mo Kα) crystallization->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution 4. structure_refinement Structure Refinement (Full-matrix least-squares on F²) structure_solution->structure_refinement 5. final_structure Final Structural Model and Data structure_refinement->final_structure 6.

References

Technical Guide: Spectroscopic Analysis of 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Core Content: This document provides a detailed overview of the predicted spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and MS) for the novel compound 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione. Due to the absence of published experimental data for this specific molecule, the presented data is a predictive analysis based on established spectroscopic principles and data from analogous chemical structures. This guide also includes standardized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione. These predictions are derived from the analysis of its constituent functional groups and comparison with known 1,2,4-triazole derivatives.[1][2][3]

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆, Reference: TMS at 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~13.8 - 14.4br s-1HN-H (Triazole Thione)[2]
~9.5 - 10.1t~5.51HN-H (Amino Linker)
~8.3 - 8.5s-1HC5-H (Triazole)
~6.8 - 7.2m-3HAr-H
~5.9 - 6.1m-1H=CH- (Prop-2-enyl)
~5.0 - 5.2m-2H=CH₂ (Prop-2-enyl)
~4.5 - 4.7d~5.52H-CH₂- (Amino Linker)
~3.8s-3H-OCH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~165.0C=S (Thione)[2]
~150.0C=N (Triazole)
~148.0C-O (Aromatic)
~145.0C-N (Triazole)
~135.0=CH- (Prop-2-enyl)
~130.0C-C (Aromatic, substituted)
~125.0C-C (Aromatic, substituted)
~120.0Ar-CH
~118.0Ar-CH
~115.0=CH₂ (Prop-2-enyl)
~112.0Ar-CH
~56.0-OCH₃
~45.0-CH₂- (Amino Linker)

Table 3: Predicted FT-IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3300MediumN-H Stretching (Amine and Triazole)[2]
3000 - 3100MediumC-H Stretching (Aromatic and Vinyl)
2850 - 2960MediumC-H Stretching (Aliphatic)
~1600StrongC=N Stretching (Triazole Ring)[2]
1450 - 1580StrongC=C Stretching (Aromatic Ring)
1250 - 1350StrongC=S Stretching (Thione)[2]
1020 - 1250StrongC-O Stretching (Methoxy)

Table 4: Predicted Mass Spectrometry Data (Ionization Mode: Electrospray Ionization, ESI+)

m/zAssignment
[M+H]⁺Molecular Ion Peak
[M+Na]⁺Sodium Adduct
FragmentsLoss of -SH, -OCH₃, C₃H₅ (allyl), and cleavage of the triazole ring are anticipated fragmentation patterns.[4]

Experimental Protocols

Detailed methodologies for the spectroscopic characterization of the title compound are provided below. These protocols represent standard procedures for the analysis of novel, solid organic compounds.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm.

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[5] For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

  • 2D NMR: To aid in the definitive assignment of protons and carbons, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.[6]

2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) FT-IR, place a small amount of the solid sample directly onto the ATR crystal.[7] Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal. This method requires minimal sample preparation.[7]

  • Sample Preparation (KBr Pellet): Alternatively, grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Place the ATR crystal with the sample or the KBr pellet into the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.[8] A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and automatically subtracted from the sample spectrum.[8]

2.3. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[9] Further dilute this stock solution to a final concentration of approximately 10-100 µg/mL.[9] The solution must be free of any particulate matter; filter if necessary.[9]

  • Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule, which is expected to readily form [M+H]⁺ or [M+Na]⁺ ions.[10]

  • Data Acquisition: Introduce the sample solution into the mass spectrometer. Acquire the full scan mass spectrum to determine the molecular weight.

  • Tandem MS (MS/MS): To elucidate the fragmentation pattern, perform tandem mass spectrometry (MS/MS) on the parent molecular ion. This will provide valuable information for structural confirmation.[4]

Mandatory Visualizations

3.1. General Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel organic compound like the one discussed in this guide.

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization start Starting Materials reaction Chemical Reaction start->reaction Reagents, Solvent, Conditions workup Work-up & Purification reaction->workup product Isolated Product workup->product nmr NMR (1H, 13C, 2D) product->nmr ir FT-IR product->ir ms Mass Spectrometry product->ms analysis Data Analysis & Structure Elucidation nmr->analysis ir->analysis ms->analysis final final analysis->final Verified Structure

Caption: Workflow for Synthesis and Spectroscopic Characterization.

3.2. Plausible Mass Spectrometry Fragmentation Pathway

This diagram shows a predicted fragmentation pathway for the title compound under electrospray ionization conditions.

G parent [M+H]⁺ Parent Ion frag1 Loss of SH parent->frag1 frag2 Loss of C₃H₅ (Allyl Group) parent->frag2 frag3 Loss of OCH₃ parent->frag3 frag4 Triazole Ring Cleavage parent->frag4 frag5 Loss of Benzyl Moiety parent->frag5

Caption: Predicted MS Fragmentation of the Parent Ion.

References

In Silico Prediction of Biological Activity for 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico prediction of biological activity and subsequent experimental validation of the novel compound, 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione. Due to the limited availability of specific experimental data for this molecule, this document outlines a robust, hypothesis-driven approach leveraging established computational methodologies and experimental protocols relevant to the 1,2,4-triazole-5-thione scaffold. This guide details a workflow encompassing target identification, molecular docking, ADMET prediction, and proposes detailed protocols for synthesis and in vitro validation, serving as a complete roadmap for the preclinical assessment of this and similar compounds.

Introduction

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anticonvulsant properties.[1][2][3][4][5][6][7][8][9][10][11] The thione substitution at the 5-position of the triazole ring is particularly significant, as it has been associated with enhanced biological effects. The subject of this guide, 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione, combines this active scaffold with a substituted phenyl ring, suggesting a potential for specific interactions with biological targets.

In silico methods are indispensable in modern drug discovery, offering a rapid and cost-effective means to predict the biological activity, pharmacokinetic properties, and potential toxicity of novel compounds before their synthesis and in vitro testing.[1][12] This guide presents a systematic in silico workflow to hypothesize and evaluate the biological potential of the target compound, followed by detailed experimental protocols for validation.

In Silico Prediction Workflow

The in silico evaluation of a novel compound involves a multi-step process, beginning with the identification of potential biological targets and culminating in the prediction of its pharmacokinetic and toxicity profiles.

in_silico_workflow cluster_in_silico In Silico Prediction cluster_experimental Experimental Validation Target_ID Target Identification (Reverse Docking, Pharmacophore Screening) Docking Molecular Docking (Binding Affinity & Pose Prediction) Target_ID->Docking ADMET ADMET Prediction (Pharmacokinetics & Toxicity) Docking->ADMET Data_Analysis Data Analysis & Hypothesis Generation ADMET->Data_Analysis Synthesis Chemical Synthesis Data_Analysis->Synthesis In_Vitro In Vitro Biological Assays Data_Analysis->In_Vitro Synthesis->In_Vitro SAR Structure-Activity Relationship (SAR) Studies In_Vitro->SAR

Caption: Overall workflow for in silico prediction and experimental validation.

Target Identification

Given the novelty of the compound, the initial step is to identify potential protein targets. This can be achieved through several computational approaches:

  • Reverse Docking: The compound is docked against a large library of protein structures to identify potential binding partners.

  • Pharmacophore-Based Screening: A 3D pharmacophore model is generated from the compound's structure and used to screen databases of known protein targets.

  • Ligand-Based Similarity Searching: The compound is compared to libraries of known active molecules to identify those with similar structures and, by extension, potentially similar targets.

Table 1: Hypothetical High-Scoring Targets from Reverse Docking

Target ClassSpecific Target ExamplePotential Biological Activity
KinasesEpidermal Growth Factor Receptor (EGFR)Anticancer
EnzymesDihydrofolate Reductase (DHFR)Antimicrobial
G-protein coupled receptorsDopamine D2 ReceptorCNS Activity
Molecular Docking

Once potential targets are identified, molecular docking is performed to predict the binding affinity and interaction patterns of the compound within the active site of the protein.

Experimental Protocol: Molecular Docking

  • Protein Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to ionizable residues.

    • Define the binding site based on the location of the co-crystallized ligand or using a binding site prediction tool.

  • Ligand Preparation:

    • Generate a 3D structure of 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione.

    • Perform energy minimization of the ligand structure.

    • Assign appropriate atom types and charges.

  • Docking Simulation:

    • Use a docking program (e.g., AutoDock, Glide, GOLD) to dock the prepared ligand into the defined binding site of the protein.

    • Generate multiple binding poses and rank them based on a scoring function.

  • Analysis of Results:

    • Analyze the top-ranked poses to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking).

    • The docking score provides a semi-quantitative prediction of binding affinity.

Table 2: Hypothetical Molecular Docking Results

TargetDocking Score (kcal/mol)Key Interacting ResiduesPredicted Inhibition Constant (pKi)
EGFR-9.2Met793, Leu718, Cys7978.5
DHFR-8.5Ile7, Phe31, Ile947.8
Dopamine D2-7.8Asp114, Ser193, Phe3907.1
ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial for its potential as a drug candidate.

Experimental Protocol: ADMET Prediction

  • Input: The 2D structure of the compound in SMILES format.

  • Software: Use online web servers such as SwissADME, pkCSM, or admetSAR.

  • Analysis: Evaluate the following parameters:

    • Absorption: Lipophilicity (LogP), water solubility, gastrointestinal absorption, and blood-brain barrier penetration.

    • Distribution: Plasma protein binding.

    • Metabolism: Cytochrome P450 (CYP) inhibition.

    • Excretion: Renal clearance.

    • Toxicity: Ames test for mutagenicity, hepatotoxicity, and cardiotoxicity (hERG inhibition).

Table 3: Predicted ADMET Properties

PropertyPredicted ValueInterpretation
LogP2.8Good lipophilicity
Water SolubilityModerately solubleAcceptable for oral absorption
GI AbsorptionHighLikely good oral bioavailability
BBB PermeantNoLow potential for CNS side effects
CYP2D6 InhibitorYesPotential for drug-drug interactions
Ames ToxicityNon-mutagenicLow risk of carcinogenicity
hERG I InhibitorNoLow risk of cardiotoxicity

Experimental Validation

Based on the in silico predictions, a targeted experimental validation plan can be formulated.

Chemical Synthesis

A general synthetic route for 4-amino-1,2,4-triazole-5-thiones can be adapted for the synthesis of the target compound.

synthesis_workflow A 3-methoxy-2-propenal C Intermediate Hydrazone A->C + B Substituted Phenylhydrazine B->C E Target Compound C->E + D Thiosemicarbazide D->E

Caption: A plausible synthetic pathway for the target compound.

Experimental Protocol: General Synthesis of 4-Amino-1,2,4-triazole-5-thiones

  • Step 1: Formation of the Schiff Base: React an appropriate aldehyde or ketone with 4-amino-3-mercapto-1,2,4-triazole in an alcoholic solvent with a catalytic amount of acid.

  • Step 2: Reduction: Reduce the resulting Schiff base using a suitable reducing agent like sodium borohydride to obtain the final amine product.

  • Purification and Characterization: Purify the product by recrystallization or column chromatography and characterize its structure using techniques like NMR, IR, and mass spectrometry.

In Vitro Biological Assays

Based on the hypothetical targets, the following assays can be performed:

Experimental Protocol: MTT Assay for Anticancer Activity

  • Cell Culture: Culture a relevant cancer cell line (e.g., A549 for lung cancer if EGFR is the predicted target) in appropriate media.

  • Treatment: Seed the cells in a 96-well plate and treat them with varying concentrations of the synthesized compound for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

  • Microorganism Culture: Grow the target microorganism (e.g., Staphylococcus aureus) in a suitable broth medium.

  • Serial Dilution: Prepare serial dilutions of the synthesized compound in the broth.

  • Inoculation: Inoculate each dilution with the microorganism.

  • Incubation: Incubate the cultures under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Hypothetical Signaling Pathway

If the compound is predicted to be an EGFR inhibitor, it would likely interfere with the downstream signaling pathways that promote cell proliferation and survival.

signaling_pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Compound 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino] -1H-1,2,4-triazole-5-thione Compound->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Hypothetical inhibition of the EGFR signaling pathway.

Conclusion

This technical guide provides a comprehensive, albeit predictive, framework for the investigation of 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione. The outlined in silico methodologies, from target identification to ADMET prediction, offer a powerful and efficient approach to generate initial hypotheses about the compound's biological activity. The detailed experimental protocols for synthesis and in vitro validation provide a clear path for confirming these computational predictions. By following this integrated computational and experimental workflow, researchers can systematically evaluate the therapeutic potential of this and other novel 1,2,4-triazole derivatives, accelerating the early stages of drug discovery. The successful validation of in silico predictions through experimental work is a critical step in the development of new therapeutic agents.[13][14][15][16]

References

A Technical Guide to the Preliminary Biological Screening of 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, no specific preliminary biological screening data for 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione has been published in peer-reviewed literature. This guide, therefore, provides a comprehensive framework based on the well-documented biological activities of structurally related 1,2,4-triazole-5-thione derivatives. The experimental protocols and potential outcomes are extrapolated from existing research on this important class of heterocyclic compounds.

Introduction: The Therapeutic Potential of the 1,2,4-Triazole-5-thione Scaffold

The 1,2,4-triazole ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. When functionalized with a thione group at the 5-position, the resulting 1,2,4-triazole-5-thione core exhibits a broad spectrum of pharmacological activities. These derivatives are known to possess antimicrobial, antifungal, anticancer, anti-inflammatory, anticonvulsant, and antioxidant properties.[1][2][3][4][5] The versatility of this scaffold allows for extensive chemical modification, enabling the fine-tuning of its biological profile.

This technical guide focuses on a novel, yet uncharacterized derivative: 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione . By analyzing its structural components, we can predict its likely biological activities and propose a comprehensive preliminary screening strategy.

Structural Analysis and Predicted Biological Profile

The target molecule can be deconstructed into three key pharmacophoric units:

  • The 1,2,4-Triazole-5-thione Core: This heterocyclic system is the primary driver of the molecule's predicted biological activity. The presence of the thione group (C=S) is often crucial for its antimicrobial and anticancer effects.[6]

  • The Aminomethyl Linker: This flexible linker connects the triazole core to the phenyl ring, influencing the molecule's overall conformation and its ability to interact with biological targets.

  • The Substituted Phenyl Ring (3-methoxy-2-prop-2-enoxyphenyl): The substituents on the phenyl ring play a significant role in modulating the molecule's potency and selectivity. The methoxy (-OCH3) group is an electron-donating group that has been shown to enhance the antimicrobial and antitumor activity of related compounds.[3] The prop-2-enoxy group introduces additional structural complexity and potential interaction points.

Based on this analysis, the target compound is predicted to exhibit significant antimicrobial (antibacterial and antifungal) and anticancer (cytotoxic) activities.

Proposed Experimental Protocols for Preliminary Biological Screening

The following are detailed methodologies for the initial in vitro evaluation of the target compound.

Antimicrobial Activity Screening

A standard approach to determine the antimicrobial potential is to employ the agar well diffusion method for initial screening, followed by the broth microdilution method to quantify the minimum inhibitory concentration (MIC).

3.1.1. Agar Well Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity.

  • Microbial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, and fungal strains (e.g., Candida albicans, Aspergillus niger) should be used.

  • Culture Preparation: Bacterial strains are cultured in Nutrient Broth and fungal strains in Sabouraud Dextrose Broth for 24-48 hours. The turbidity of the microbial suspension is adjusted to 0.5 McFarland standard.

  • Assay Procedure:

    • Sterile Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) is poured into sterile Petri dishes.

    • The standardized microbial suspension is uniformly swabbed over the agar surface.

    • Wells of 6 mm diameter are punched into the agar using a sterile cork borer.

    • A specific concentration (e.g., 100 µg/mL) of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to the wells.

    • A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) and the solvent alone serve as positive and negative controls, respectively.

    • The plates are incubated at 37°C for 24 hours (bacteria) or 28°C for 48 hours (fungi).

    • The diameter of the zone of inhibition around each well is measured in millimeters.

3.1.2. Broth Microdilution Assay (MIC Determination)

This quantitative method determines the lowest concentration of the compound that inhibits visible microbial growth.

  • Procedure:

    • The assay is performed in sterile 96-well microtiter plates.

    • A serial two-fold dilution of the test compound is prepared in the appropriate broth (Mueller-Hinton Broth or Sabouraud Dextrose Broth).

    • Each well is inoculated with the standardized microbial suspension.

    • Positive (broth + inoculum) and negative (broth only) controls are included.

    • The plates are incubated under the same conditions as the agar well diffusion assay.

    • The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

In Vitro Anticancer Activity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of a compound on cancer cell lines.

  • Cell Lines: A panel of human cancer cell lines from different tissues should be used, for example:

    • MCF-7 (Breast adenocarcinoma)

    • A549 (Lung carcinoma)

    • HeLa (Cervical carcinoma)

    • A non-cancerous cell line (e.g., HEK293) should be included to assess selectivity.

  • Assay Procedure:

    • Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

    • The cells are then treated with various concentrations of the test compound and incubated for another 48-72 hours.

    • After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well. The plate is incubated for 3-4 hours at 37°C.

    • The MTT solution is removed, and DMSO is added to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

    • The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Data Presentation

All quantitative data from the preliminary screening should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: Hypothetical Antimicrobial Activity Data for the Target Compound

Microbial StrainZone of Inhibition (mm) at 100 µg/mLMinimum Inhibitory Concentration (MIC) in µg/mL
Gram-positive Bacteria
Staphylococcus aureus2015.6
Bacillus subtilis227.8
Gram-negative Bacteria
Escherichia coli1831.2
Pseudomonas aeruginosa1662.5
Fungi
Candida albicans1915.6
Aspergillus niger1731.2
Controls
Ciprofloxacin283.9
Fluconazole257.8
DMSO0>100

Table 2: Hypothetical In Vitro Anticancer Activity Data (IC50 values in µM)

CompoundMCF-7 (Breast)A549 (Lung)HeLa (Cervical)HEK293 (Non-cancerous)
Target Compound12.518.225.8>100
Doxorubicin (Control)0.81.21.55.6

Visualization of Key Processes

Diagrams created using Graphviz (DOT language) can effectively illustrate synthetic pathways, experimental workflows, and potential mechanisms of action.

Proposed Synthetic Pathway

G A 3-methoxy-2-prop-2-enoxybenzaldehyde C Intermediate Thiosemicarbazone A->C + H2N-NH-CS-NH2 - H2O B Thiosemicarbazide D 4-amino-1H-1,2,4-triazole-5-thione C->D Oxidative Cyclization (e.g., FeCl3) E Target Compound D->E + 3-methoxy-2-prop-2-enoxyphenylmethanol (Mannich-type reaction)

Caption: Proposed synthetic route for the target compound.

Experimental Workflow for Biological Screening

G cluster_antimicrobial Antimicrobial Screening cluster_anticancer Anticancer Screening A1 Agar Well Diffusion (Qualitative) A2 Broth Microdilution (Quantitative) A1->A2 A3 Determine MIC A2->A3 Data Data Analysis (Tables & SAR) A3->Data B1 MTT Assay on Cancer and Normal Cell Lines B2 Dose-Response Curve B1->B2 B3 Determine IC50 B2->B3 B3->Data Start Synthesized Compound cluster_antimicrobial cluster_antimicrobial Start->cluster_antimicrobial cluster_anticancer cluster_anticancer Start->cluster_anticancer

Caption: Workflow for preliminary biological evaluation.

Potential Anticancer Signaling Pathway Inhibition

Many heterocyclic compounds, including triazole derivatives, exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound Target Compound Compound->PI3K Inhibition

References

Structure-activity relationship (SAR) studies of 1,2,4-triazole-5-thione analogs

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Structure-Activity Relationship (SAR) Studies of 1,2,4-Triazole-5-thione Analogs

Introduction

The 1,2,4-triazole ring system is a crucial scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2] Among its derivatives, 1,2,4-triazole-5-thiones have garnered significant attention due to their diverse pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory activities.[1][3] The unique structural features of the triazole ring, such as its ability to participate in hydrogen bonding and its metabolic stability, make it an attractive pharmacophore.[4][5]

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery and development. By systematically modifying the chemical structure of a lead compound and evaluating the resulting impact on its biological activity, researchers can identify key molecular features responsible for its therapeutic effects. This guide provides a comprehensive overview of the SAR of 1,2,4-triazole-5-thione analogs, summarizing key findings from various studies, detailing experimental protocols, and presenting quantitative data to facilitate the rational design of more potent and selective therapeutic agents.

General Synthesis of 1,2,4-Triazole-5-thione Analogs

The most common and efficient method for synthesizing 4,5-disubstituted-2,4-dihydro-5H-1,2,4-triazole-5-thiones involves a one-pot, two-step reaction. The process begins with the formation of an acyl/aroyl substituted thiosemicarbazide intermediate by reacting a substituted hydrazide with an appropriate alkyl/aryl isothiocyanate. Subsequent cyclization of this intermediate under basic conditions (e.g., refluxing in sodium hydroxide) followed by neutralization with an acid yields the desired 1,2,4-triazole-5-thione ring.[6][7]

G cluster_0 Step 1: Thiosemicarbazide Formation cluster_1 Step 2: Cyclization Hydrazide Substituted Hydrazide (R1-CO-NH-NH2) Intermediate Acyl/Aroyl Thiosemicarbazide Intermediate Hydrazide->Intermediate + Ethanol Isothiocyanate Isothiocyanate (R2-N=C=S) Isothiocyanate->Intermediate Intermediate_ref Acyl/Aroyl Thiosemicarbazide Intermediate Triazole 1,2,4-Triazole-5-thione HCl HCl (Neutralization) Triazole->HCl NaOH NaOH, Reflux NaOH->Triazole Intermediate_ref->NaOH G cluster_workflow Biological Screening Workflow Compound Synthesized 1,2,4-Triazole-5-thione Analog PrimaryScreen Primary Screening (e.g., Disc Diffusion) Compound->PrimaryScreen Initial Test Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Compound->Cytotoxicity MIC MIC Determination (Broth Microdilution) PrimaryScreen->MIC Active Compounds MIC->Cytotoxicity Potent Compounds Mechanism Mechanism of Action (e.g., Enzyme Assay) Cytotoxicity->Mechanism Selective Compounds Lead Lead Compound Identification Mechanism->Lead G cluster_substituents Key Structural Modifications cluster_activities Resulting Biological Activities Core 1,2,4-Triazole-5-thione Core Scaffold N4 N-4 Position (Aryl > Alkyl) Core->N4 C5 C-5 Position (e.g., Aryl, Sulfone) Core->C5 ArylSub Substituents on Aromatic Rings (e.g., -Cl, -OCH3, -CF3) Core->ArylSub Antimicrobial Antimicrobial N4->Antimicrobial Enzyme Enzyme Inhibition (InhA, Kinases, MBLs) C5->Enzyme ArylSub->Antimicrobial Anticancer Anticancer ArylSub->Anticancer

References

Potential therapeutic targets of 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione

Author: BenchChem Technical Support Team. Date: November 2025

A Novel Compound with Uncharted Therapeutic Potential

Introduction

The compound 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione is a distinct chemical entity for which, at present, there is no available scientific literature detailing its synthesis, biological activity, or potential therapeutic targets. Extensive searches of chemical and biological databases have not yielded specific information regarding this molecule. This suggests that the compound may be a novel structure that has not yet been synthesized or characterized.

However, the structural components of this molecule, namely the 1,2,4-triazole-5-thione core and the substituted phenyl ring, are present in a wide range of biologically active compounds. By examining the known therapeutic targets and mechanisms of action of structurally related molecules, we can infer potential areas of pharmacological interest for this novel compound. This guide will, therefore, focus on the therapeutic landscape of the 1,2,4-triazole-5-thione scaffold and related derivatives, providing a foundational understanding for future research into 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione.

The 1,2,4-Triazole-5-thione Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,2,4-triazole ring, particularly when functionalized as a thione, is recognized as a "privileged scaffold" in drug discovery. This is due to its ability to interact with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities.

Potential Therapeutic Targets and Pharmacological Activities:

Derivatives of 1,2,4-triazole-5-thione have demonstrated a remarkable range of biological effects, suggesting multiple potential therapeutic applications. These include:

  • Anticancer Activity: Numerous 1,2,4-triazole-3-thione derivatives have been shown to exhibit antiproliferative effects against various cancer cell lines, including breast, liver, lung, and leukemia models[1]. The thione and triazole nitrogen atoms provide multiple binding sites for interaction with biological macromolecules[1].

  • Antimicrobial and Antifungal Activity: The 1,2,4-triazole core is a key component of several successful antifungal drugs like Fluconazole and Itraconazole[2][3]. Derivatives of 4-amino-5-substituted-1,2,4-triazole-3-thiol have shown promising antimicrobial and antifungal activities[4]. Molecular docking studies suggest that these compounds may act by inhibiting enzymes such as topoisomerase IV, D-Alanyl-D-Alanine Ligase, and dihydrofolate reductase[2].

  • Antitubercular Activity: Novel derivatives of 1,2,4-triazole-5-thione have been designed as potential inhibitors of InhA (enoyl acyl carrier protein reductase), a crucial enzyme in the cell wall synthesis of Mycobacterium tuberculosis[5].

  • Anticonvulsant Activity: Certain 4-substituted phenyl-3-((4-aryl-4,5-dihydrothiazol-2-yl)amino)-1H-1,2,4-triazole-5(4H)-thiones have shown significant anticonvulsant activity[6].

  • Anti-inflammatory and Antioxidant Activity: Schiff bases derived from 4-amino-3-(4-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-thione have been identified as potent anti-inflammatory agents[6]. Additionally, derivatives of 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol have demonstrated significant antiradical activity[7].

Synthesis of 4-Amino-1,2,4-triazole-5-thione Derivatives

While a specific protocol for the synthesis of 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione is not available, a general synthetic route for related 4-amino-5-substituted-1,2,4-triazole-3-thiol derivatives can be outlined. This typically involves a multi-step process:

  • Formation of a Hydrazide: The synthesis often begins with the creation of a benzoic acid hydrazide from the corresponding ester.

  • Formation of Potassium Dithiocarbazinate Salt: The hydrazide is then reacted with carbon disulfide in an alkaline solution (e.g., ethanolic potassium hydroxide) to form a potassium dithiocarbazinate salt[4].

  • Cyclization to Form the Triazole Core: The potassium salt is subsequently cyclized with hydrazine hydrate to yield the 4-amino-5-substituted-1,2,4-triazole-3-thiol nucleus[4].

  • Functionalization of the Amino Group: The 4-amino group can then be further modified. For the target compound, this would likely involve a reaction with a suitable derivative of 3-methoxy-2-propenoxyphenol, such as an aldehyde or a halide, to form the desired methylamino linkage.

A generalized workflow for the synthesis is depicted below:

Synthesis_Workflow Start Substituted Benzoic Acid/Ester Hydrazide Benzoic Acid Hydrazide Start->Hydrazide Hydrazine Hydrate Salt Potassium Dithiocarbazinate Salt Hydrazide->Salt CS2, KOH Triazole 4-Amino-5-substituted- 1,2,4-triazole-3-thiol Salt->Triazole Hydrazine Hydrate Final_Compound Target Compound: 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino] -1H-1,2,4-triazole-5-thione Triazole->Final_Compound Substituted (3-methoxy-2-propenoxyphenyl) reagent

Caption: Generalized synthetic workflow for 4-amino-1,2,4-triazole-5-thione derivatives.

The Role of the (3-methoxy-2-prop-2-enoxyphenyl)methylamino Substituent

The specific contribution of the 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino] substituent to the biological activity of the molecule is unknown. The methoxy group is a common feature in many approved drugs and can influence ligand-target binding, physicochemical properties, and ADME (Absorption, Distribution, Metabolism, and Excretion) parameters[8]. The propenoxy linker introduces a degree of flexibility and may allow the phenyl ring to adopt various conformations to interact with a binding site.

Future Directions

The lack of data on 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione highlights an opportunity for new research. The following steps would be crucial in elucidating its potential as a therapeutic agent:

  • Chemical Synthesis and Characterization: The first step would be to develop a robust synthetic route to produce the compound and fully characterize its chemical structure and properties.

  • In Vitro Screening: The synthesized compound should be screened against a broad panel of biological targets, including various cancer cell lines, microbial strains, and key enzymes implicated in disease (e.g., kinases, proteases, reductases).

  • Mechanism of Action Studies: If significant biological activity is observed, further studies would be required to identify the specific molecular target(s) and elucidate the mechanism of action. This would involve techniques such as enzyme inhibition assays, receptor binding studies, and gene expression profiling.

  • In Vivo Efficacy and Safety: Promising candidates from in vitro studies would need to be evaluated in animal models of disease to assess their efficacy, pharmacokinetics, and safety profile.

Conclusion

While 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione remains a hypothetical molecule at present, its structural components suggest a high probability of interesting biological activity. Based on the extensive literature on related 1,2,4-triazole-5-thione derivatives, this novel compound warrants investigation as a potential anticancer, antimicrobial, or anti-inflammatory agent. The synthesis and biological evaluation of this compound could lead to the discovery of a new class of therapeutic agents with novel mechanisms of action. This guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related novel chemical entities.

References

Methodological & Application

Application Note and Protocol: Synthesis of 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1,2,4-triazole nucleus is a crucial scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] This document provides a detailed protocol for the multi-step synthesis of a novel Schiff base derivative, 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione. The synthetic strategy involves the initial preparation of the core 4-amino-1H-1,2,4-triazole-5-thione, followed by the synthesis of the key aldehyde intermediate, 2-(allyloxy)-3-methoxybenzaldehyde. Subsequent condensation yields the target Schiff base. This protocol is designed to guide researchers in the synthesis of this and structurally related compounds for further investigation and screening in drug discovery programs.

Quantitative Data Summary

The following table summarizes the expected quantitative data for each step of the synthesis. Please note that these are representative values based on typical yields and characteristics of analogous reactions and should be confirmed by experimental analysis.

Step Compound Name Molecular Formula MW ( g/mol ) Expected Yield (%) Physical State Expected M.P. (°C)
14-Amino-1H-1,2,4-triazole-5-thioneC₂H₄N₄S116.1475-85White Solid200-202
22-(Allyloxy)-3-methoxybenzaldehydeC₁₁H₁₂O₃192.2185-95Pale Yellow OilN/A
34-{[2-(Allyloxy)-3-methoxybenzylidene]amino}-1H-1,2,4-triazole-5-thioneC₁₃H₁₄N₄O₂S290.3470-80Yellow Solid185-187

Experimental Protocols

Step 1: Synthesis of 4-Amino-1H-1,2,4-triazole-5-thione

This procedure is adapted from the general synthesis of 4-amino-5-alkyl-1,2,4-triazole-3-thiones.[5] It involves the reaction of thiocarbohydrazide with formic acid.

Materials:

  • Thiocarbohydrazide (10.6 g, 0.1 mol)

  • Formic acid (90%, 25 mL)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle

  • Beaker

  • Büchner funnel and filter paper

Procedure:

  • Place thiocarbohydrazide (10.6 g, 0.1 mol) and formic acid (25 mL) into a 100 mL round-bottom flask.

  • Attach a reflux condenser and heat the mixture under reflux for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into a beaker containing 100 mL of ice-cold water.

  • A white solid precipitate will form. Stir for 15 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water (2 x 30 mL) to remove any unreacted acid.

  • Dry the product in a vacuum oven at 60°C.

  • Recrystallize the crude product from ethanol to obtain pure 4-amino-1H-1,2,4-triazole-5-thione as a white crystalline solid.

Step 2: Synthesis of 2-(Allyloxy)-3-methoxybenzaldehyde

This step involves the Williamson ether synthesis by reacting 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) with allyl bromide.

Materials:

  • 2-Hydroxy-3-methoxybenzaldehyde (15.2 g, 0.1 mol)

  • Anhydrous potassium carbonate (20.7 g, 0.15 mol)

  • Allyl bromide (13.3 g, 0.11 mol)

  • Anhydrous acetone (200 mL)

  • Round-bottom flask (500 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 500 mL round-bottom flask, add 2-hydroxy-3-methoxybenzaldehyde (15.2 g, 0.1 mol), anhydrous potassium carbonate (20.7 g, 0.15 mol), and anhydrous acetone (200 mL).

  • Stir the suspension vigorously at room temperature.

  • Add allyl bromide (13.3 g, 0.11 mol) dropwise to the mixture over 30 minutes.

  • Attach a reflux condenser and heat the mixture to reflux for 8-10 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and filter off the potassium carbonate.

  • Wash the solid residue with acetone (2 x 25 mL).

  • Combine the filtrate and washings and remove the acetone under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in dichloromethane (100 mL) and wash with 5% sodium hydroxide solution (2 x 50 mL) to remove any unreacted starting material, followed by water (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(allyloxy)-3-methoxybenzaldehyde as a pale yellow oil.

Step 3: Synthesis of 4-{[2-(Allyloxy)-3-methoxybenzylidene]amino}-1H-1,2,4-triazole-5-thione

This final step is a condensation reaction to form the Schiff base from the synthesized triazole and aldehyde.[2][6]

Materials:

  • 4-Amino-1H-1,2,4-triazole-5-thione (1.16 g, 0.01 mol)

  • 2-(Allyloxy)-3-methoxybenzaldehyde (1.92 g, 0.01 mol)

  • Absolute ethanol (50 mL)

  • Glacial acetic acid (2-3 drops)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve 4-amino-1H-1,2,4-triazole-5-thione (1.16 g, 0.01 mol) in absolute ethanol (30 mL) in a 100 mL round-bottom flask by gently warming.

  • In a separate beaker, dissolve 2-(allyloxy)-3-methoxybenzaldehyde (1.92 g, 0.01 mol) in absolute ethanol (20 mL).

  • Add the aldehyde solution to the triazole solution.

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Attach a reflux condenser and heat the reaction mixture under reflux for 3-5 hours.

  • Monitor the formation of the product by TLC.

  • Upon completion, cool the reaction mixture in an ice bath.

  • The Schiff base product will precipitate as a yellow solid.

  • Collect the solid by vacuum filtration and wash with cold ethanol (2 x 15 mL).

  • Dry the final product in a vacuum oven at 50°C.

Visualizations

Synthetic Workflow

The following diagram illustrates the complete synthetic pathway for 4-{[2-(Allyloxy)-3-methoxybenzylidene]amino}-1H-1,2,4-triazole-5-thione.

Synthesis_Workflow cluster_0 Step 1: Triazole Synthesis cluster_1 Step 2: Aldehyde Synthesis cluster_2 Step 3: Schiff Base Formation A Thiocarbohydrazide + Formic Acid B 4-Amino-1H-1,2,4-triazole-5-thione A->B Reflux E Final Product: 4-{[2-(Allyloxy)-3-methoxybenzylidene]amino} -1H-1,2,4-triazole-5-thione B->E Ethanol, Acetic Acid Reflux C 2-Hydroxy-3-methoxybenzaldehyde + Allyl Bromide D 2-(Allyloxy)-3-methoxybenzaldehyde C->D K2CO3, Acetone Reflux D->E Ethanol, Acetic Acid Reflux Biological_Screening Start Synthesized Compound (Triazole-Thione Derivative) Screening Biological Activity Screening Start->Screening Antimicrobial Antimicrobial Assays (Bacteria, Fungi) Screening->Antimicrobial Anticancer Anticancer Assays (Cell Viability, Apoptosis) Screening->Anticancer AntiInflammatory Anti-inflammatory Assays (e.g., COX Inhibition) Screening->AntiInflammatory Mechanism Mechanism of Action Studies Antimicrobial->Mechanism Anticancer->Mechanism AntiInflammatory->Mechanism Pathway Signaling Pathway Modulation Mechanism->Pathway

References

Application Notes and Protocols for High-Throughput Screening of 1,2,4-Triazole-5-thione Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-throughput screening (HTS) of 1,2,4-triazole-5-thione compounds, a chemical scaffold of significant interest in drug discovery due to its broad range of pharmacological activities.[1] These compounds have been investigated for anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][2][3] The following sections offer insights into common HTS assays, step-by-step protocols, and representative data to guide researchers in the evaluation of this promising class of molecules.

Application Notes

Enzyme Inhibition Assays

1,2,4-triazole-5-thione derivatives are potent inhibitors of various enzymes, making enzyme inhibition assays a primary HTS strategy.

  • Antimycobacterial Targets (e.g., InhA): The enoyl-acyl carrier protein reductase (InhA) is a crucial enzyme in the mycobacterial cell wall synthesis pathway and a validated target for anti-tuberculosis drug development.[4][5] HTS assays can be designed to measure the direct inhibition of InhA activity, often by monitoring the oxidation of NADH spectrophotometrically. Derivatives of 1,2,4-triazole-5-thione have demonstrated potent InhA inhibition with IC50 values in the nanomolar range.[4][5]

  • Kinase Inhibition (e.g., CK1γ, CK2α): Protein kinases are critical targets in oncology. Certain 1,2,4-triazolin-5-thiones have been identified as inhibitors of casein kinase 1 (CK1γ) and 2 (CK2α), which are implicated in cancer progression.[6][7] HTS for kinase inhibitors typically employs luminescence-based or fluorescence-based assays that quantify ATP consumption or phosphopeptide formation.

  • Metallo-β-lactamase (MBL) Inhibition: With the rise of antibiotic resistance, MBLs (e.g., NDM-1, VIM-2) are key targets for developing agents that can restore the efficacy of β-lactam antibiotics. 1,2,4-triazole-3-thione compounds have been screened for their ability to inhibit these di-zinc enzymes.[8] A common HTS method involves monitoring the hydrolysis of a chromogenic substrate like nitrocefin in a 96-well plate format.[8]

Antimicrobial Screening Assays

HTS is essential for discovering new antimicrobial agents to combat infectious diseases.

  • Broth Microdilution Assays: This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound. For HTS applications, this is performed in 96- or 384-well plates where a standardized inoculum of bacteria is exposed to serial dilutions of the test compounds.

  • Reporter-Based Assays: To increase throughput, viability dyes are often used. The Resazurin Microtiter Assay (REMA) is a widely used colorimetric method for assessing cell viability, particularly for Mycobacterium tuberculosis.[4][5] In this assay, metabolically active cells reduce the blue resazurin dye to the pink, fluorescent resorufin, providing a clear readout of cell survival.

Cell-Based Antiproliferative and Cytotoxicity Assays

For anticancer drug discovery, cell-based assays are fundamental to assess the effect of compounds on cancer cell lines.

  • Metabolic Assays (MTT, MTS): These colorimetric assays measure the metabolic activity of cells as an indicator of cell viability. For example, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[9]

  • DNA Content Assays (SRB): The sulforhodamine B (SRB) assay is a cell density-based assay where the dye binds to basic amino acids of cellular proteins.[7] It offers a reliable and sensitive measure of total biomass and is well-suited for HTS of adherent cell lines. 1,2,4-triazole-5-thione derivatives have shown potent antiproliferative activity against various cancer cell lines, including breast (MCF-7), liver (HepG2), and lung (A549).[3][6]

Quantitative Data Summary

The following tables summarize representative quantitative data from HTS assays performed on various 1,2,4-triazole-5-thione derivatives.

Table 1: Enzyme Inhibition Data

Compound ClassTarget EnzymeCompound IDIC50 ValueReference
1,2,4-Triazole-5-thioneInhA (M. tuberculosis)6b90 nM[4][5]
Carbazole-Triazole-thioneα-AmylaseC5f0.56 µM[10]
Carbazole-Triazole-thioneα-AmylaseC5o0.53 µM[10]
Carbazole-Triazole-thioneα-GlucosidaseC5f11.03 µM[10]
1,2,4-Triazole-3-thioneMetallo-β-lactamase IMP-142Micromolar Range[11]
1,2,4-Triazolin-5-thioneCK1γ3 KinaseN/A69% Inhibition @ 50 µM[6][7]

Table 2: Antimicrobial Activity Data

Compound ClassTarget OrganismAssay TypeCompound IDMIC ValueReference
1,2,4-Triazole-5-thioneM. tuberculosis H37RvREMA6b0.19 µM[4][5]
Nalidixic acid-based TriazoleP. aeruginosaBroth Microdilution1a-g16 µg/mL[12][13]
1,2,4-Triazole-3-thioneE. coliBroth Microdilution4f, 4i< 0.97 µg/mL[9]

Table 3: Anticancer Activity Data

Compound ClassCell LineAssay TypeCompound IDIC50 ValueReference
4,5-disubstituted-1,2,4-triazol-3-thioneMCF-7 (Breast)Not Specified64.23 µM[3]
4,5-disubstituted-1,2,4-triazol-3-thioneHepG2 (Liver)Not Specified616.46 µM[3]
5-Amino[4][5][12]TriazoleHepG2 (Liver)Not Specified4, 7, 15, etc.17.69 - 25.4 µM[14]
5-Amino[4][5][12]TriazoleMCF-7 (Breast)Not Specified7, 14a, 17, etc.17.69 - 27.09 µM[14]

Visualized Workflows and Pathways

HTS_Workflow cluster_0 HTS Campaign for 1,2,4-Triazole-5-thiones Compound_Library Compound Library (1,2,4-Triazole-5-thiones) Primary_Screen Primary Screen (Single Concentration) Compound_Library->Primary_Screen Assay_Development Assay Development & Optimization Assay_Development->Primary_Screen Hit_Identification Hit Identification (Activity Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay (IC50/EC50 Determination) Hit_Identification->Dose_Response Active Compounds ('Hits') Hit_Confirmation Hit Confirmation & Validation Dose_Response->Hit_Confirmation SAR_Studies Structure-Activity Relationship (SAR) Hit_Confirmation->SAR_Studies Lead_Compound Lead Compound SAR_Studies->Lead_Compound

Caption: General workflow for a high-throughput screening (HTS) campaign.

InhA_Pathway cluster_0 Mycobacterium Cell Wall Synthesis (FAS-II System) AcpM AcpM MabA MabA AcpM->MabA KasA KasA MabA->KasA InhA InhA (Enoyl-ACP Reductase) KasA->InhA Long_Chain_Fatty_Acids Long-Chain Fatty Acids InhA->Long_Chain_Fatty_Acids Mycolic_Acids Mycolic Acids Long_Chain_Fatty_Acids->Mycolic_Acids Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall Triazole_Thione 1,2,4-Triazole-5-thione Compound Triazole_Thione->InhA Inhibition

Caption: Inhibition of InhA in the mycobacterial cell wall synthesis pathway.

Cell_Based_Assay_Workflow cluster_1 Cell-Based Antiproliferative Assay Workflow plate_cells 1. Plate Cancer Cells (e.g., MCF-7, HepG2) in 96-well plates incubate1 2. Incubate (e.g., 24h) plate_cells->incubate1 add_compounds 3. Add Compounds (Serial Dilutions) incubate1->add_compounds incubate2 4. Incubate (e.g., 48-72h) add_compounds->incubate2 add_reagent 5. Add Viability Reagent (e.g., MTT, SRB) incubate2->add_reagent incubate3 6. Incubate (e.g., 2-4h for MTT) add_reagent->incubate3 measure 7. Measure Signal (Absorbance/Fluorescence) incubate3->measure analyze 8. Analyze Data (Calculate IC50) measure->analyze

Caption: Workflow for a typical cell-based antiproliferative HTS assay.

Experimental Protocols

Protocol 1: InhA Enzyme Inhibition Assay

This protocol is adapted from studies screening for inhibitors of M. tuberculosis InhA.[4][5]

Objective: To determine the in vitro inhibitory activity of 1,2,4-triazole-5-thione compounds against the InhA enzyme.

Materials:

  • Purified InhA enzyme

  • Decanoyl-CoA (substrate)

  • NADH (cofactor)

  • Assay Buffer: 30 mM PIPES (pH 6.8), 150 mM NaCl, 1 mM EDTA

  • Test compounds dissolved in 100% DMSO

  • 96-well, UV-transparent microplates

  • Microplate spectrophotometer

Procedure:

  • Prepare a stock solution of the test compounds in DMSO (e.g., 10 mM). Create serial dilutions as required.

  • In each well of a 96-well plate, add 2 µL of the test compound solution (or DMSO for control).

  • Add 178 µL of Assay Buffer containing the InhA enzyme to each well to achieve a final concentration of 200 nM.

  • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Initiate the reaction by adding 20 µL of a substrate/cofactor mix containing Decanoyl-CoA and NADH (final concentrations of 25 µM each).

  • Immediately place the plate in a microplate reader and monitor the decrease in absorbance at 340 nm (due to NADH oxidation) every 30 seconds for 15-30 minutes.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve). Determine the percent inhibition for each compound concentration relative to the DMSO control. Plot percent inhibition against compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Protocol 2: Resazurin Microtiter Assay (REMA) for Antimycobacterial Activity

This protocol is used to determine the MIC of compounds against Mycobacterium tuberculosis.[4][5]

Objective: To assess the whole-cell antimycobacterial activity of test compounds.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Test compounds dissolved in DMSO

  • Resazurin sodium salt solution (0.01% w/v in sterile water)

  • Sterile 96-well microplates

Procedure:

  • Dispense 100 µL of sterile 7H9 broth into all wells of a 96-well plate.

  • Add 2 µL of the test compound stock solution to the first well of each row and perform a 2-fold serial dilution across the plate. The last well serves as a no-drug growth control.

  • Prepare a standardized inoculum of M. tuberculosis H37Rv from a mid-log phase culture, adjusted to a McFarland standard of 1.0 and diluted 1:20 in 7H9 broth.

  • Add 100 µL of the bacterial inoculum to each well. Seal the plates.

  • Incubate the plates at 37°C for 7 days.

  • After incubation, add 30 µL of the resazurin solution to each well.

  • Re-incubate the plates for 24-48 hours.

  • Assess the results visually or with a fluorometer. A color change from blue (no growth) to pink (growth) indicates bacterial viability.

  • Data Analysis: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Protocol 3: Metallo-β-Lactamase (MBL) Inhibition Assay

This protocol is for screening compounds against representative MBLs like VIM-2 or NDM-1.[8]

Objective: To identify inhibitors of MBL enzymes.

Materials:

  • Purified MBL enzyme (e.g., VIM-4, NDM-1)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 100 µM ZnCl2

  • Nitrocefin (chromogenic substrate)

  • Test compounds dissolved in DMSO

  • 96-well microplates

Procedure:

  • Add 2 µL of test compound dilutions to the wells of a 96-well plate. Include DMSO-only wells for positive (no inhibition) control and buffer-only wells for negative control.

  • Add purified MBL enzyme diluted in Assay Buffer to each well (final concentration typically in the low nM range).

  • Incubate for 10-30 minutes at 30°C.

  • Initiate the reaction by adding nitrocefin to a final concentration of 100 µM.

  • Monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 480-490 nm at 30°C for 10-20 minutes.[8]

  • Data Analysis: Calculate the initial velocity of the reaction for each well. Determine the percent inhibition relative to the DMSO control. For active compounds, perform dose-response experiments to calculate IC50 values by fitting the data to a sigmoidal dose-response equation.[8]

References

Application Notes and Protocols for Antimicrobial Assays of 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The global rise of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. The 1,2,4-triazole scaffold is a prominent heterocyclic nucleus in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[1][2][3][4] Specifically, 1,2,4-triazole-5-thione derivatives have been the subject of extensive research due to their potent and broad-spectrum antimicrobial effects.[2][3][5][6] This document provides detailed application notes and experimental protocols for evaluating the antimicrobial potential of a specific derivative, 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione.

The core structure of 1,2,4-triazole-5-thione is known to chelate with metal ions essential for microbial enzyme function, and various substitutions on the triazole ring can modulate the antimicrobial spectrum and potency. The thione group is a key pharmacophore that contributes significantly to the biological activity.[1][2] These compounds have shown promise against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[2][6][7]

Mechanism of Action

The precise mechanism of action for 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione against bacteria is not yet elucidated but may be inferred from related compounds. For bacteria, potential mechanisms could involve the inhibition of essential enzymes such as DNA gyrase or topoisomerase IV, disruption of cell membrane integrity, or interference with metabolic pathways.

In fungi, triazole-based compounds are well-known inhibitors of ergosterol biosynthesis.[8] They specifically target the enzyme lanosterol 14α-demethylase (a cytochrome P450 enzyme), which is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[8] Inhibition of this enzyme leads to the accumulation of toxic sterol intermediates and depletion of ergosterol, ultimately disrupting membrane function and inhibiting fungal growth.[8]

Hypothetical Antifungal Signaling Pathway

Hypothetical Antifungal Mechanism of Triazoles cluster_fungal_cell Fungal Cell Triazole 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino] -1H-1,2,4-triazole-5-thione Cyp51 Lanosterol 14α-demethylase (CYP51) Triazole->Cyp51 Inhibition Ergosterol Ergosterol Cyp51->Ergosterol Conversion ToxicSterols Toxic Sterol Intermediates Cyp51->ToxicSterols Accumulation (due to inhibition) Lanosterol Lanosterol Lanosterol->Cyp51 Substrate Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation ToxicSterols->Membrane Disruption FungalGrowth Inhibition of Fungal Growth Membrane->FungalGrowth Leads to Inhibition

Caption: Hypothetical antifungal mechanism of action for the triazole compound.

Experimental Protocols

The following are standard protocols for assessing the antimicrobial activity of 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely used technique for determining the MIC.

Workflow for MIC Determination

Workflow for Minimum Inhibitory Concentration (MIC) Assay A Prepare stock solution of the test compound in DMSO B Perform serial two-fold dilutions of the compound in a 96-well plate A->B D Inoculate each well with the microbial suspension B->D C Prepare standardized microbial inoculum (e.g., 0.5 McFarland standard) C->D F Incubate the plate at the appropriate temperature and duration (e.g., 37°C for 24h) D->F E Include positive (microbes only) and negative (broth only) controls E->F G Visually inspect for turbidity or use a plate reader to measure absorbance F->G H Determine the MIC as the lowest concentration with no visible growth G->H

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Protocol:

  • Preparation of Test Compound: Prepare a stock solution of 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione in a suitable solvent, such as dimethyl sulfoxide (DMSO). The final concentration of DMSO in the assay should not exceed 1% to avoid solvent toxicity to the microorganisms.

  • Preparation of Microbial Inoculum: Culture the test microorganisms (bacteria or fungi) on appropriate agar plates. Prepare a suspension of the microorganism in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Broth Microdilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (wells with medium and inoculum but no compound) and a negative control (wells with medium only). A solvent control (wells with medium, inoculum, and the highest concentration of DMSO used) should also be included.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or by using a microplate reader.

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay

The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Protocol:

  • Perform MIC Assay: First, determine the MIC as described above.

  • Subculturing: From the wells showing no visible growth in the MIC assay, take a small aliquot (e.g., 10 µL) and plate it onto an appropriate agar medium that does not contain the test compound.

  • Incubation: Incubate the agar plates under the same conditions as the initial MIC assay.

  • Determination of MBC/MFC: The MBC/MFC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of colonies compared to the initial inoculum.

Disk Diffusion Assay (Kirby-Bauer Method)

This is a qualitative or semi-quantitative method to assess the antimicrobial activity of a compound.

Workflow for Disk Diffusion Assay

Workflow for Disk Diffusion Assay A Prepare a standardized microbial lawn on an agar plate C Place the impregnated disks onto the surface of the agar A->C B Impregnate sterile paper disks with a known concentration of the test compound B->C E Incubate the plate under appropriate conditions C->E D Include a control disk with solvent only D->C F Measure the diameter of the zone of inhibition around each disk E->F

Caption: Workflow for the disk diffusion assay.

Protocol:

  • Prepare Agar Plates: Use a suitable agar medium, such as Mueller-Hinton Agar for bacteria.

  • Prepare Microbial Lawn: Spread a standardized suspension of the test microorganism (0.5 McFarland) evenly over the entire surface of the agar plate to create a confluent lawn of growth.

  • Impregnate Disks: Impregnate sterile paper disks (6 mm in diameter) with a known concentration of the test compound dissolved in a suitable solvent. Allow the solvent to evaporate completely.

  • Place Disks: Place the impregnated disks onto the surface of the inoculated agar plates. Gently press the disks to ensure complete contact with the agar.

  • Controls: Include a control disk impregnated with the solvent alone to ensure it has no antimicrobial activity. Standard antibiotic disks can be used as positive controls.

  • Incubation: Incubate the plates under appropriate conditions.

  • Measure Zone of Inhibition: After incubation, measure the diameter of the zone of no growth (zone of inhibition) around each disk in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Data Presentation

The quantitative data obtained from the antimicrobial assays should be summarized in a clear and structured table for easy comparison.

Table 1: Antimicrobial Activity of 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione

Test MicroorganismGram Stain/TypeMIC (µg/mL)MBC/MFC (µg/mL)Zone of Inhibition (mm) [Concentration]
Staphylococcus aureusGram-positive
Bacillus subtilisGram-positive
Escherichia coliGram-negative
Pseudomonas aeruginosaGram-negative
Candida albicansFungi (Yeast)
Aspergillus nigerFungi (Mold)
Control Drug(s)
e.g., CiprofloxacinN/A
e.g., FluconazoleN/A

Note: This table serves as a template. Researchers should populate it with their experimentally determined values. The concentration of the test compound used in the disk diffusion assay should be specified.

The provided application notes and protocols offer a comprehensive framework for the antimicrobial evaluation of 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione. Given the established antimicrobial potential of the 1,2,4-triazole-5-thione scaffold, this specific derivative warrants investigation. Systematic evaluation using standardized assays such as MIC, MBC/MFC, and disk diffusion will be crucial in determining its spectrum of activity and potential as a novel antimicrobial agent. Further studies to elucidate the precise mechanism of action will also be essential for its future development.

References

Analytical methods for quantification of 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione in biological samples

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Quantification of 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione in Biological Samples

Introduction

4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione is a novel heterocyclic compound belonging to the 1,2,4-triazole-5-thione class of molecules. Derivatives of 1,2,4-triazole are of significant interest in pharmaceutical research due to their wide range of biological activities, including antimicrobial, antifungal, and antitumor properties.[1][2] Accurate and sensitive quantification of this compound in biological matrices such as plasma, serum, and urine is crucial for preclinical and clinical studies, including pharmacokinetics, toxicokinetics, and therapeutic drug monitoring.

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione in human plasma. The protocol provides a detailed procedure for sample preparation, chromatographic separation, and mass spectrometric detection, along with expected validation parameters based on established methodologies for similar triazole derivatives.[3][4]

Analytical Challenges and Considerations

The quantification of novel drug candidates in complex biological samples presents several challenges. These include achieving high sensitivity and selectivity, managing matrix effects, and ensuring method robustness. LC-MS/MS is the preferred technique for such applications due to its high sensitivity, specificity, and wide dynamic range.[5][6] The selection of an appropriate internal standard (IS) is critical to compensate for variability during sample preparation and analysis. A structurally similar and stable isotopically labeled analog of the analyte is ideal; however, in its absence, a compound with similar physicochemical properties can be used.

Experimental Protocols

This section details the materials, reagents, and step-by-step procedures for the quantification of 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione in human plasma.

1. Materials and Reagents

  • Analyte: 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione (Reference Standard, >99% purity)

  • Internal Standard (IS): A suitable stable isotopically labeled analog or a structurally similar compound (e.g., another triazole derivative).

  • Solvents: Acetonitrile (ACN) and Methanol (MeOH) (LC-MS grade), Formic acid (FA) (LC-MS grade), and Ultrapure water.

  • Biological Matrix: Drug-free human plasma (with K2EDTA as anticoagulant).

  • Equipment:

    • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Analytical column (e.g., C18 column, 100 x 2.1 mm, 1.7 µm).[6]

    • Vortex mixer, centrifuge, and precision pipettes.

2. Standard Solutions Preparation

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the analyte and IS in methanol to prepare individual primary stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solutions with a 50:50 mixture of methanol and water to create working standard solutions for calibration curve and quality control samples.

3. Sample Preparation (Protein Precipitation)

Protein precipitation is a simple and effective method for extracting small molecules from plasma.[3][4]

  • Label microcentrifuge tubes for calibration standards, quality control (QC) samples, and unknown samples.

  • Pipette 100 µL of plasma into the appropriate tubes.

  • Spike 10 µL of the respective working standard solutions into the calibration and QC samples. For unknown samples, add 10 µL of the diluent.

  • Add 10 µL of the IS working solution to all tubes (except for blank matrix samples).

  • Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex each tube vigorously for 1 minute.

  • Centrifuge the tubes at 14,000 g for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

4. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 100 x 2.1 mm, 1.7 µm).[6]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient Elution: A linear gradient can be optimized to ensure separation from endogenous plasma components. A typical gradient might be:

      • 0-1.0 min: 5% B

      • 1.0-4.0 min: 5% to 95% B

      • 4.0-5.0 min: 95% B

      • 5.1-6.0 min: 5% B (re-equilibration)

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

    • MRM Transitions: The precursor-to-product ion transitions for the analyte and IS must be determined by infusing the standard solutions into the mass spectrometer.

5. Method Validation

The analytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA). The validation should assess the following parameters:

  • Selectivity and Specificity: Analyze blank plasma samples from multiple sources to ensure no significant interference at the retention times of the analyte and IS.

  • Linearity and Range: Construct a calibration curve over the expected concentration range (e.g., 1-1000 ng/mL) and assess the linearity using a weighted linear regression model.

  • Accuracy and Precision: Determine the intra- and inter-day accuracy and precision by analyzing QC samples at low, medium, and high concentrations.

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The LLOQ should be the lowest concentration on the calibration curve with acceptable accuracy and precision.

  • Recovery and Matrix Effect: Evaluate the extraction recovery and the effect of the plasma matrix on the ionization of the analyte and IS.

  • Stability: Assess the stability of the analyte in plasma under various conditions (e.g., freeze-thaw cycles, short-term bench-top, and long-term storage).

Data Presentation

The following table summarizes the expected quantitative performance of the LC-MS/MS method for the analysis of 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione in human plasma, based on typical values for similar assays.[3][4]

ParameterExpected Performance
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Intra-day Accuracy (%Bias) ± 15%
Inter-day Accuracy (%Bias) ± 15%
Extraction Recovery > 85%
Matrix Effect Minimal and compensated by IS

Visualizations

The following diagrams illustrate the experimental workflow and the key aspects of the analytical method validation process.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) spike_is Spike with Internal Standard plasma->spike_is precipitation Protein Precipitation (Acetonitrile) spike_is->precipitation vortex Vortex Mixing precipitation->vortex centrifuge Centrifugation vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection hplc HPLC Separation (C18 Column) injection->hplc ms Mass Spectrometry (MRM Detection) hplc->ms integration Peak Integration ms->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Unknowns calibration->quantification

Caption: Experimental workflow for the quantification of the target analyte in plasma.

validation_parameters method_validation Analytical Method Validation selectivity Selectivity & Specificity method_validation->selectivity linearity Linearity & Range method_validation->linearity accuracy Accuracy method_validation->accuracy precision Precision method_validation->precision lloq LLOQ method_validation->lloq recovery Recovery method_validation->recovery matrix_effect Matrix Effect method_validation->matrix_effect stability Stability method_validation->stability

Caption: Key parameters for analytical method validation.

References

Application Notes & Protocols: Formulation Development for 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the formulation development of the novel investigational compound, 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione (hereinafter referred to as "TRZ-5T"). Derivatives of 1,2,4-triazole-5-thione are recognized for a wide spectrum of biological activities, including antimicrobial, antifungal, and potential anticancer effects.[1][2][3][4] A significant challenge in the development of such heterocyclic compounds is often their poor aqueous solubility, which can limit bioavailability and therapeutic efficacy.[5][6][7] This document outlines systematic pre-formulation studies and formulation strategies to address these challenges, presenting detailed experimental protocols and data presentation formats to guide researchers.

Pre-formulation Studies

Pre-formulation studies are critical to understanding the physicochemical properties of a new chemical entity (NCE) like TRZ-5T.[6][8] This data forms the foundation for developing a stable, effective, and safe dosage form.

Physicochemical Characterization

A thorough characterization of the drug substance is the first step in formulation development.

Experimental Protocol: Physicochemical Characterization

  • Description: Observe the physical appearance of TRZ-5T (color, odor, and morphology).

  • Melting Point: Determine the melting point using a calibrated differential scanning calorimeter (DSC) to assess purity.

  • pKa Determination: Use potentiometric titration or UV-spectrophotometry to determine the acid dissociation constant (pKa), which is crucial for understanding pH-dependent solubility.

  • Log P (Octanol-Water Partition Coefficient): Determine the lipophilicity using the shake-flask method or a validated HPLC method.

  • Particle Size and Shape: Analyze the particle size distribution and morphology using techniques like laser diffraction and scanning electron microscopy (SEM). Reducing particle size can improve the dissolution rate of poorly soluble drugs.[9]

Data Presentation: Physicochemical Properties of TRZ-5T

ParameterMethodResult
AppearanceVisual Inspection
Melting Point (°C)DSC
pKaPotentiometric Titration
Log PShake-Flask/HPLC
Particle Size (D50)Laser Diffraction
MorphologySEM
Solubility Profile

The solubility of TRZ-5T must be determined in various media to predict its in vivo absorption.

Experimental Protocol: Solubility Determination

  • Prepare saturated solutions of TRZ-5T in various solvents (e.g., water, 0.1N HCl, phosphate buffers at pH 4.5, 6.8, and 7.4, and organic solvents like ethanol, methanol, and acetonitrile).

  • Equilibrate the solutions at controlled temperatures (e.g., 25°C and 37°C) for 24-48 hours.

  • Filter the suspensions and analyze the concentration of TRZ-5T in the supernatant using a validated analytical method, such as HPLC-UV.

Data Presentation: Solubility of TRZ-5T

Solvent/MediumTemperature (°C)Solubility (mg/mL)
Purified Water25
0.1N HCl37
pH 4.5 Phosphate Buffer37
pH 6.8 Phosphate Buffer37
pH 7.4 Phosphate Buffer37
Ethanol25
Solid-State Characterization

The solid-state properties of a drug can significantly impact its stability, solubility, and manufacturability.

Experimental Protocol: Solid-State Analysis

  • Polymorphism Screening: Use techniques like DSC, X-ray powder diffraction (XRPD), and thermogravimetric analysis (TGA) to identify and characterize different polymorphic forms. Different polymorphs can have different solubilities and stabilities.[9]

  • Hygroscopicity: Assess the moisture sorption-desorption profile using dynamic vapor sorption (DVS) analysis.

  • Compatibility Studies: Evaluate the compatibility of TRZ-5T with common pharmaceutical excipients using DSC or by storing binary mixtures under stressed conditions (e.g., elevated temperature and humidity) and analyzing for degradation products by HPLC.[8]

Data Presentation: Solid-State Properties of TRZ-5T

AnalysisMethodObservations/Results
PolymorphismXRPD, DSC
HygroscopicityDVS
Excipient CompatibilityDSC/HPLC(List excipients and compatibility)

Formulation Development Strategies

Based on the pre-formulation data, which will likely indicate poor aqueous solubility for a 1,2,4-triazole-5-thione derivative, the following formulation strategies can be explored to enhance solubility and bioavailability.

Workflow for Formulation Strategy Selection

G Start Pre-formulation Data (Poor Solubility) Size Particle Size Reduction (Micronization/Nanomilling) Start->Size Solid Solid Dispersions (Amorphous Systems) Start->Solid Complex Complexation (e.g., with Cyclodextrins) Start->Complex Lipid Lipid-Based Formulations (e.g., SMEDDS) Start->Lipid Eval Formulation Evaluation (Dissolution, Stability) Size->Eval Solid->Eval Complex->Eval Lipid->Eval Opt Optimized Formulation Eval->Opt

Caption: Workflow for selecting a suitable formulation strategy.

Particle Size Reduction

Reducing the particle size increases the surface area, which can enhance the dissolution rate.

Experimental Protocol: Micronization

  • Employ a jet mill or air-jet mill to reduce the particle size of TRZ-5T.

  • Carefully control milling parameters (e.g., milling pressure, feed rate) to achieve the desired particle size distribution.

  • Characterize the milled material for particle size, solid-state form (to ensure no polymorphic changes), and dissolution rate compared to the unmilled drug.

Amorphous Solid Dispersions

Converting the crystalline drug into an amorphous state within a polymer matrix can significantly improve its solubility and dissolution.

Experimental Protocol: Preparation of Solid Dispersions by Solvent Evaporation

  • Select a suitable carrier polymer (e.g., PVP K30, HPMC, Soluplus®).

  • Dissolve TRZ-5T and the polymer in a common volatile solvent (e.g., methanol, acetone).

  • Remove the solvent using a rotary evaporator under reduced pressure.

  • Further dry the resulting solid mass in a vacuum oven to remove residual solvent.

  • Characterize the solid dispersion for drug content, physical state (amorphous vs. crystalline) using XRPD and DSC, and in vitro dissolution.

Data Presentation: Dissolution Profile of TRZ-5T Formulations

Time (min)Pure TRZ-5T (% Dissolved)Micronized TRZ-5T (% Dissolved)Solid Dispersion (% Dissolved)
5
15
30
45
60

Potential Signaling Pathway Involvement

Derivatives of 1,2,4-triazole have been investigated for various biological activities, including anticancer effects. A hypothetical signaling pathway that could be modulated by TRZ-5T is presented below. This can be relevant for mechanism-of-action studies that often parallel formulation development.

G cluster_cell Cancer Cell TRZ5T TRZ-5T Receptor Target Receptor (e.g., Kinase) TRZ5T->Receptor Inhibition Pathway Downstream Signaling Cascade (e.g., MAPK/ERK) Receptor->Pathway Proliferation Cell Proliferation & Survival Pathway->Proliferation Apoptosis Apoptosis Pathway->Apoptosis

Caption: Hypothetical signaling pathway for TRZ-5T's anticancer activity.

Summary and Recommendations

The successful formulation of 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione will likely depend on overcoming its anticipated poor aqueous solubility. A systematic approach, starting with thorough pre-formulation characterization, is essential. Strategies such as particle size reduction and the formation of amorphous solid dispersions are promising avenues. The detailed protocols and data presentation formats provided herein offer a structured framework for researchers to efficiently navigate the formulation development process for this and similar NCEs.

References

Application Notes and Protocols for Molecular Docking Studies of 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are based on methodologies reported for structurally similar 1,2,4-triazole-5-thione derivatives. The specific compound, 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione, has not been explicitly studied in the reviewed literature. These guidelines provide a framework for researchers to design and conduct molecular docking studies for this compound against relevant biological targets.

Introduction

1,2,4-triazole-5-thione derivatives are a well-established class of heterocyclic compounds exhibiting a wide range of pharmacological activities, including anticancer, antifungal, and antibacterial properties.[1][2][3] The thione moiety and the flexible side chains of these molecules allow for diverse interactions with biological macromolecules, making them promising candidates for drug development. Molecular docking is a crucial computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein. This information is invaluable for understanding the mechanism of action, predicting biological activity, and guiding the rational design of more potent and selective inhibitors.

This document provides detailed protocols and application notes for performing molecular docking studies of 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione against three representative and validated target proteins: Epidermal Growth Factor Receptor (EGFR) kinase for anticancer activity, Lanosterol 14-alpha-demethylase (CYP51) for antifungal activity, and DNA Gyrase (GyrB) for antibacterial activity.

Target Proteins

Target ProteinPDB IDOrganismTherapeutic AreaRationale for Selection
Epidermal Growth Factor Receptor (EGFR) Kinase 1M17Homo sapiensAnticancerEGFR is a key regulator of cellular processes, and its overactivity is implicated in various cancers.[4] Triazole derivatives have been shown to inhibit EGFR.[5][6]
Lanosterol 14-alpha-demethylase (CYP51) 5V5ZCandida albicansAntifungalCYP51 is a crucial enzyme in the ergosterol biosynthesis pathway in fungi, a well-established target for azole antifungals.[1][7]
DNA Gyrase Subunit B (GyrB) 1HNJEscherichia coliAntibacterialDNA gyrase is essential for bacterial DNA replication and is a validated target for antibacterial agents.[2][8]

Experimental Protocols

Protocol 1: Molecular Docking against EGFR Kinase

1. Ligand Preparation:

  • Step 1.1: 2D Structure Generation. Draw the 2D structure of 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione using chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • Step 1.2: 3D Structure Generation and Energy Minimization. Convert the 2D structure to a 3D structure. Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. This can be done using software like Avogadro or the preparation wizards in docking software suites.

2. Protein Preparation:

  • Step 2.1: Retrieval of Protein Structure. Download the crystal structure of EGFR kinase (PDB ID: 1M17) from the Protein Data Bank (PDB).

  • Step 2.2: Pre-processing. Remove water molecules and any co-crystallized ligands from the protein structure. Add polar hydrogen atoms and assign appropriate atom types and charges (e.g., Gasteiger charges). This is a critical step and can be performed using tools like AutoDockTools or the Protein Preparation Wizard in Maestro (Schrödinger).

3. Molecular Docking:

  • Step 3.1: Grid Generation. Define the binding site on the EGFR kinase. This is typically done by generating a grid box centered on the co-crystallized inhibitor or by identifying the active site residues.

  • Step 3.2: Docking Simulation. Perform the docking calculation using software such as AutoDock Vina or Glide. The software will explore various conformations and orientations of the ligand within the defined binding site and score them based on a scoring function that estimates the binding affinity.

  • Step 3.3: Analysis of Results. Analyze the docking results to identify the best binding pose, which is usually the one with the lowest binding energy (for AutoDock Vina) or the best docking score (for Glide). Visualize the interactions between the ligand and the protein's active site residues (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).

Protocol 2: Molecular Docking against Lanosterol 14-alpha-demethylase (CYP51)

1. Ligand and Protein Preparation:

  • Follow the same ligand preparation steps as in Protocol 1.

  • Download the crystal structure of Candida albicans CYP51 (PDB ID: 5V5Z) and prepare it as described in Protocol 1, ensuring the heme cofactor is correctly parameterized.

2. Molecular Docking:

  • Define the grid box to encompass the active site, including the heme group, as the triazole nitrogen is expected to coordinate with the heme iron.[1]

  • Perform the docking simulation and analyze the results, paying close attention to the interaction of the triazole ring with the heme iron and the surrounding amino acid residues.

Protocol 3: Molecular Docking against DNA Gyrase (GyrB)

1. Ligand and Protein Preparation:

  • Prepare the ligand as described in Protocol 1.

  • Download the crystal structure of E. coli DNA Gyrase subunit B (PDB ID: 1HNJ) and prepare the protein.

2. Molecular Docking:

  • Define the grid box around the ATP-binding site of the GyrB subunit.

  • Run the docking simulation and analyze the binding poses and interactions.

Data Presentation

The following tables summarize hypothetical, yet plausible, quantitative data that could be obtained from the molecular docking studies.

Table 1: Docking Scores and Binding Energies

Target ProteinLigandDocking Score (kcal/mol)Estimated Inhibition Constant (Ki) (µM)
EGFR Kinase Compound of Interest-8.50.5
Erlotinib (Control)-9.20.1
CYP51 Compound of Interest-9.00.2
Fluconazole (Control)-8.20.8
DNA Gyrase Compound of Interest-7.81.5
Ciprofloxacin (Control)-8.50.5

Table 2: Interacting Residues and Interaction Types

Target ProteinLigandInteracting ResiduesInteraction Type
EGFR Kinase Compound of InterestMet793, Leu718, Val726Hydrogen Bond, Hydrophobic
CYP51 Compound of InterestHeme, Tyr132, His377Coordination, Hydrogen Bond, Pi-Pi Stacking
DNA Gyrase Compound of InterestAsp73, Asn46, Gly77Hydrogen Bond, Hydrophobic

Visualization of Workflows and Pathways

Experimental Workflow for Molecular Docking

experimental_workflow cluster_ligand_prep Ligand Preparation cluster_protein_prep Protein Preparation cluster_docking Molecular Docking l1 2D Structure Drawing l2 3D Structure Generation l1->l2 l3 Energy Minimization l2->l3 d1 Grid Generation l3->d1 p1 Download PDB Structure p2 Pre-processing (Remove water, add hydrogens) p1->p2 p2->d1 d2 Docking Simulation d1->d2 d3 Analysis of Results d2->d3

Caption: Workflow for a typical molecular docking experiment.

Logical Relationship of Triazole Derivatives and Targets

logical_relationship cluster_targets Biological Targets & Activities cluster_outcomes Therapeutic Potential compound 1,2,4-Triazole-5-thione Derivatives EGFR EGFR Kinase compound->EGFR Inhibition CYP51 Lanosterol 14-alpha-demethylase compound->CYP51 Inhibition DNA_Gyrase DNA Gyrase compound->DNA_Gyrase Inhibition Anticancer Anticancer EGFR->Anticancer Antifungal Antifungal CYP51->Antifungal Antibacterial Antibacterial DNA_Gyrase->Antibacterial

Caption: Relationship between 1,2,4-triazole-5-thiones and their targets.

Signaling Pathway Inhibition (Example: EGFR)

signaling_pathway ligand EGF Ligand receptor EGFR ligand->receptor dimerization Dimerization & Autophosphorylation receptor->dimerization compound Triazole Inhibitor compound->receptor Binds to ATP pocket downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) dimerization->downstream proliferation Cell Proliferation, Survival, etc. downstream->proliferation

Caption: Inhibition of the EGFR signaling pathway by a triazole compound.

References

Use of 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione as a chemical probe

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for 1,2,4-Triazole-5-thione Derivatives as Chemical Probes

Disclaimer: No specific information is publicly available for the compound "4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione" in the scientific literature based on the conducted search. The following application notes and protocols are based on the broader class of 1,2,4-triazole-5-thione derivatives and are provided as a general guide for researchers interested in exploring similar molecules as chemical probes. The information herein is intended to be illustrative of the potential applications and experimental approaches for this class of compounds.

Introduction to 1,2,4-Triazole-5-thione Derivatives

The 1,2,4-triazole-5-thione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. These compounds have been investigated for their potential as anticancer, antimicrobial, antifungal, anticonvulsant, and antioxidant agents.[1][2] The diverse biological activities suggest that members of this chemical class interact with various biological targets, making them a rich source for the development of novel chemical probes to investigate cellular pathways and disease mechanisms. For instance, certain derivatives of 1,2,4-triazolin-5-thione have been identified as inhibitors of kinases such as CK1γ and CK2α, which are implicated in cancer and neurodegenerative disorders.[3][4]

Potential Applications as a Chemical Probe

Based on the activities of related compounds, a novel 1,2,4-triazole-5-thione derivative could potentially be developed as a chemical probe for various applications, including:

  • Target Identification and Validation: A potent and selective derivative could be used to identify and validate novel therapeutic targets.

  • Pathway Elucidation: By observing the phenotypic effects of the compound on cells or organisms, researchers can gain insights into the biological pathways in which the target protein is involved.

  • Assay Development: A well-characterized chemical probe can serve as a positive control in the development of high-throughput screening assays to discover new modulators of a specific target.

Quantitative Data for Representative 1,2,4-Triazole-5-thione Derivatives

The following table summarizes quantitative data for some reported 1,2,4-triazole-5-thione derivatives to provide an indication of the potential potency of this class of compounds.

Compound IDTarget/AssayActivityReference
Compound 1 (unspecified structure) CK1γ3 Kinase Inhibition69% inhibition at 50 µM, 80% inhibition at 100 µM[3][4]
Compound 15 (unspecified structure) CK2α Kinase Inhibition29% inhibition at 100 µM[3][4]
TP-315 (5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione) Anticonvulsant Activity (Maximal Electroshock Model)Effective protection in mice[5]

Experimental Protocols

The following are generalized protocols that would be essential for the characterization of a new 1,2,4-triazole-5-thione derivative as a chemical probe.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol is a general guideline for assessing the inhibitory activity of a compound against a specific kinase, such as CK1γ.

Objective: To determine the in vitro inhibitory potency (e.g., IC50) of a test compound against a purified kinase.

Materials:

  • Purified recombinant kinase (e.g., CK1γ)

  • Kinase substrate (specific to the kinase)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the kinase, substrate, and kinase buffer.

  • Add the diluted test compound to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature and time for the specific kinase.

  • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • Plot the percentage of kinase inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of a compound on cultured cells.

Objective: To determine the concentration of a test compound that reduces cell viability by 50% (GI50).

Materials:

  • Human cancer cell line (e.g., A549 lung carcinoma)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 value.

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a 1,2,4-triazole-5-thione derivative acting as a kinase inhibitor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B (Target of Probe) Kinase_A->Kinase_B Effector Effector Protein Kinase_B->Effector Probe 1,2,4-Triazole-5-thione Probe Probe->Kinase_B Inhibition TF Transcription Factor Effector->TF Gene Gene Expression TF->Gene

Caption: Hypothetical signaling cascade inhibited by a 1,2,4-triazole-5-thione probe.

Experimental Workflow for Chemical Probe Characterization

The diagram below outlines a general workflow for the characterization of a novel chemical compound as a chemical probe.

G A Compound Synthesis B Primary Screening (e.g., Phenotypic Assay) A->B C Target Identification (e.g., Affinity Chromatography) B->C D In Vitro Validation (e.g., Kinase Assay) C->D E Cellular Target Engagement (e.g., CETSA) D->E F Selectivity Profiling E->F G In Vivo Efficacy (Animal Models) F->G H Validated Chemical Probe G->H

Caption: General workflow for the development of a chemical probe.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing In Vivo Dosage and Administration of 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific compound "4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione" is not extensively documented in publicly available scientific literature. Consequently, this technical support center provides generalized guidance based on the known properties and challenges associated with novel 1,2,4-triazole-5-thione derivatives, hereafter referred to as "the compound." The quantitative data presented is hypothetical and for illustrative purposes. Researchers must determine the specific characteristics of their molecule through rigorous experimentation.

This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges during the in vivo evaluation of this novel triazole compound.

Frequently Asked Questions (FAQs)

1. What are the expected physicochemical properties of this compound?

Derivatives of 1,2,4-triazole-5-thione are typically crystalline solids that exhibit poor solubility in aqueous solutions. It is critical to experimentally determine the solubility profile of the specific batch of the compound in various pharmaceutically acceptable vehicles and pH conditions before commencing in vivo studies.

Table 1: Hypothetical Physicochemical Properties

PropertyHypothetical ValueRecommended Action
Appearance White to pale yellow crystalline powderVisual inspection
Molecular Weight ~321.38 g/mol Confirm with mass spectrometry
Aqueous Solubility (pH 7.4) < 0.05 mg/mLDetermine experimentally using HPLC
LogP 2.8 - 4.5Predict using software and confirm experimentally
Melting Point 190 - 210 °CDetermine using DSC or melting point apparatus

2. What potential biological activities can be anticipated?

The 1,2,4-triazole nucleus is a key pharmacophore in numerous drugs with a wide array of biological activities.[1] Known activities for derivatives include anticonvulsant, antifungal, anti-inflammatory, antiviral, and anticancer effects.[1][2][3] The specific biological activity of 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione must be established through comprehensive in vitro screening and subsequent in vivo validation.

3. How should the compound be formulated for in vivo administration?

Given the anticipated poor aqueous solubility, a suitable formulation is essential for achieving adequate bioavailability. Common strategies include:

  • Suspension: Micronize the compound to a uniform particle size and suspend it in an aqueous vehicle containing a suspending agent (e.g., 0.5% carboxymethylcellulose) and a wetting agent/surfactant (e.g., 0.1% Tween 80).

  • Solution with Co-solvents: If a suitable non-toxic solvent is identified, a solution can be prepared. Co-solvent systems using excipients like polyethylene glycol 400 (PEG400), propylene glycol, or DMSO are often employed. The concentration of organic solvents should be minimized to avoid vehicle-induced toxicity.

4. What are the common challenges during early in vivo testing of similar compounds?

  • Low Bioavailability: This is often a result of poor solubility, leading to limited absorption from the gastrointestinal tract or the site of injection.

  • Vehicle-Related Toxicity: The excipients used to formulate the compound can sometimes cause adverse effects, confounding the study results.

  • Inconsistent Exposure: Variability in formulation preparation can lead to inconsistent dosing and, therefore, variable plasma concentrations and pharmacological effects.

  • Rapid Metabolism: The compound may be quickly cleared from the body, making it difficult to maintain therapeutic concentrations.

Troubleshooting Guides

Problem 1: High variability or lack of reproducibility in efficacy studies.

Possible CauseRecommended Troubleshooting Steps
Inconsistent Formulation Ensure the formulation protocol is standardized and strictly followed. For suspensions, verify uniform particle size and ensure vigorous, consistent mixing immediately before dosing each animal.
Compound Instability Assess the stability of the compound in the chosen vehicle over the duration of the experiment. Prepare fresh formulations daily if stability is a concern.
Animal Variability Standardize animal characteristics (age, weight, sex). Ensure proper acclimatization and randomize animals into treatment groups to minimize bias.

Problem 2: Observed toxicity (e.g., weight loss, lethargy, irritation at the injection site).

Possible CauseRecommended Troubleshooting Steps
Intrinsic Compound Toxicity Conduct a formal dose-range finding study to establish the Maximum Tolerated Dose (MTD). Reduce the dose or the frequency of administration based on these findings.
Vehicle-Induced Toxicity Always include a "vehicle-only" control group. If toxicity is observed in this group, the formulation must be modified to reduce the concentration of potentially harmful excipients (e.g., DMSO, ethanol).
Formulation pH or Osmolality For injectable formulations, ensure the pH and osmolality are within a physiologically acceptable range to prevent irritation and precipitation at the injection site.

Problem 3: Low or undetectable plasma concentrations of the compound.

Possible CauseRecommended Troubleshooting Steps
Poor Absorption/Solubility Re-evaluate the formulation. Consider particle size reduction (micronization) or exploring alternative, more effective solubilization strategies.
High First-Pass Metabolism Conduct an in vitro metabolic stability assay using liver microsomes. If metabolism is extensive, an alternative route of administration (e.g., intravenous or intraperitoneal) may be necessary to bypass the liver initially.
Insensitive Bioanalytical Method Optimize the LC-MS/MS or other analytical methods to ensure it has the required sensitivity (Lower Limit of Quantification) to detect the compound at the expected concentrations.

Experimental Protocols

Protocol 1: General Procedure for Formulation of a Suspension for Oral Gavage

  • Preparation of Vehicle: Prepare a 0.5% (w/v) solution of sodium carboxymethylcellulose (Na-CMC) in deionized water. Stir until fully dissolved. Add Tween 80 to a final concentration of 0.1% (v/v) and mix thoroughly.

  • Micronization: If necessary, micronize the dry compound using a mortar and pestle or a jet mill to achieve a fine, uniform powder.

  • Preparation of Suspension: Weigh the required amount of the compound. Create a paste by adding a small volume of the vehicle and triturating. Gradually add the remaining vehicle while stirring continuously to achieve the desired final concentration.

  • Administration: Keep the suspension under constant agitation (e.g., on a stir plate) to ensure homogeneity. Immediately before dosing each animal, vortex the suspension thoroughly.

Protocol 2: Single-Dose Pharmacokinetic (PK) Study in Rodents

  • Objective: To characterize the plasma concentration-time profile of the compound.

  • Animals: Use adult male Sprague-Dawley rats (n=3-5 per group) with jugular vein cannulation for serial blood sampling.

  • Dosing: Administer a single dose of the formulated compound via the intended route (e.g., oral gavage or intravenous injection). A typical starting dose would be 5-10 mg/kg.

  • Blood Sampling: Collect sparse blood samples (approx. 100-150 µL) into EDTA-coated tubes at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Preparation: Centrifuge the blood samples at 4°C to separate plasma. Store the plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t½ (half-life) using appropriate software.

Mandatory Visualizations

G cluster_workflow In Vivo Dosing and Administration Workflow formulation 1. Formulation Development dose_range 2. Dose-Range Finding (MTD Determination) formulation->dose_range Select Vehicle pk_study 3. Pharmacokinetic (PK) Study dose_range->pk_study Select Doses < MTD efficacy 4. Efficacy Study (Dose-Response) pk_study->efficacy Inform Dosing Regimen

Caption: A standard workflow for optimizing in vivo experiments.

G cluster_exposure Exposure Issues cluster_target Target Engagement Issues start Low or No Efficacy Observed solubility Poor Solubility? start->solubility potency Insufficient Potency? start->potency absorption Limited Absorption? solubility->absorption metabolism Rapid Metabolism? solubility->metabolism engagement Target Not Engaged? potency->engagement

Caption: Logical relationships in troubleshooting poor efficacy.

G cluster_pathway Hypothesized Anti-inflammatory Signaling cluster_outcome Downstream Effects compound 1,2,4-Triazole-5-Thione Derivative nfkb NF-κB Pathway compound->nfkb Inhibition mapk MAPK Pathway (p38, JNK) compound->mapk Inhibition cytokines Decreased Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines mapk->cytokines

Caption: A potential anti-inflammatory signaling pathway.

References

Reducing off-target effects of 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for my experiments with 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione?

A1: Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended therapeutic target. For a novel compound like 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione, these unintended interactions can lead to misleading experimental results, cellular toxicity, or unexpected phenotypes. Identifying and minimizing off-target effects is crucial for validating the compound's mechanism of action and ensuring the reliability of your research data.

Q2: The 1,2,4-triazole-5-thione scaffold is present in many bioactive molecules. What are the likely off-targets for a compound with this core structure?

A2: The 1,2,4-triazole moiety is a versatile scaffold found in compounds targeting a wide range of proteins.[1] Derivatives have shown activity as inhibitors of kinases, carbonic anhydrases, and topoisomerases.[1] Therefore, potential off-targets for your compound could include various protein kinases, given their structural similarities in the ATP-binding pocket, as well as other enzymes that recognize heterocyclic scaffolds.

Q3: How can I proactively assess the selectivity of my compound?

A3: Proactive selectivity assessment is a key step in early-stage drug discovery. A common approach is to perform a broad in vitro screen against a panel of relevant protein targets. For compounds with a triazole scaffold, a kinase panel screen is highly recommended. Several contract research organizations (CROs) offer services for screening against hundreds of kinases to provide a comprehensive selectivity profile.

Q4: What is the difference between biochemical and cell-based assays for off-target identification?

A4: Biochemical assays, such as in vitro kinase profiling, use purified proteins to directly measure the interaction between your compound and potential off-targets. These assays are excellent for identifying direct binding partners and determining inhibitory constants (e.g., IC50 values). Cell-based assays, such as the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assays, measure target engagement within a more physiologically relevant cellular environment. These assays can confirm that your compound reaches and interacts with its potential off-targets in intact cells.

Q5: My compound shows activity against several kinases in a profiling screen. What should I do next?

A5: If your compound inhibits multiple kinases, the next step is to determine the functional consequences of these interactions in your experimental model. Use cell-based assays to confirm target engagement for the most potent off-targets. If a potent off-target is identified, you may need to design experiments to differentiate the on-target phenotype from the off-target effects. This could involve using more selective tool compounds (if available), or genetic approaches like siRNA or CRISPR to knock down the off-target and observe the phenotypic changes.

Troubleshooting Guides

This section provides guidance on how to address specific issues you may encounter during your experiments.

Issue 1: Inconsistent or Unexpected Phenotypic Results

Symptoms:

  • High variability in experimental replicates.

  • Observed phenotype does not match the expected outcome based on the intended target's function.

  • Cellular toxicity at concentrations where the on-target effect is expected.

Possible Cause: Undisclosed off-target effects may be contributing to the observed cellular response.

Troubleshooting Workflow:

G A Inconsistent Phenotypic Results B Perform Dose-Response Curve in a Cell Viability Assay A->B C Is there a narrow window between efficacy and toxicity? B->C D Potential Off-Target Toxicity C->D Yes I On-target effect is likely dominant. Optimize assay conditions. C->I No E Conduct Broad Kinase Selectivity Screen D->E F Identify Potent Off-Targets E->F G Validate Off-Target Engagement in Cells (e.g., CETSA, NanoBRET) F->G H Design experiments to deconvolve on- and off-target effects G->H

Caption: Troubleshooting workflow for inconsistent results.

Detailed Steps:

  • Assess Cytotoxicity: Perform a dose-response experiment using a cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the concentration range where the compound is not cytotoxic. If the effective concentration for your desired phenotype is close to the cytotoxic concentration, off-target effects are likely.

  • Broad Selectivity Profiling: Submit your compound for a broad in vitro kinase profiling screen to identify potential off-target kinases.

  • Validate Cellular Engagement: For the most potent off-targets identified in the screen, use a cell-based target engagement assay like CETSA or NanoBRET™ to confirm that your compound interacts with these proteins in your cellular model.[2][3][4][5][6][7][8][9][10][11]

  • Deconvolute Phenotypes: If off-target engagement is confirmed, design experiments to distinguish the on-target from the off-target effects. This may involve:

    • Using a structurally unrelated but more selective inhibitor for your primary target.

    • Employing genetic methods (siRNA, CRISPR) to deplete the off-target protein and re-evaluating your compound's effect.

Issue 2: Observed Cellular Activity Does Not Correlate with Biochemical Potency

Symptom:

  • The compound shows high potency in a biochemical assay with the purified target protein, but much lower potency in cell-based functional assays.

Possible Causes:

  • Poor cell permeability of the compound.

  • The compound is rapidly metabolized within the cell.

  • High intracellular concentrations of a competing endogenous ligand (e.g., ATP for kinase inhibitors).

  • Engagement with a highly expressed off-target that acts as a "sink" for the compound.

Troubleshooting Workflow:

G A Poor Biochemical to Cellular Potency Correlation B Assess Cell Permeability (e.g., PAMPA assay) A->B C Is permeability low? B->C D Modify compound structure to improve permeability. C->D Yes E Evaluate Compound Stability in Cell Lysate/Microsomes C->E No F Is the compound unstable? E->F G Modify compound to block metabolic hotspots. F->G Yes H Perform Cellular Target Engagement Assay (e.g., NanoBRET™, CETSA) F->H No I Is target engagement observed? H->I J High intracellular competitor or off-target sink is likely. I->J Yes L Re-evaluate on-target hypothesis in the cellular context. I->L No K Investigate off-target profile. J->K

Caption: Troubleshooting poor biochemical to cellular potency.

Detailed Steps:

  • Evaluate Physicochemical Properties: Assess the compound's cell permeability using an in vitro model like the Parallel Artificial Membrane Permeability Assay (PAMPA). Also, evaluate its metabolic stability using liver microsomes or cell lysates.

  • Confirm Target Engagement in Cells: Use a quantitative cell-based target engagement assay to determine the intracellular concentration required to bind to your target. This will help to understand if the issue is related to reaching the target or a downstream signaling event.

  • Investigate Off-Target Binding: A highly expressed off-target could sequester your compound, reducing the effective concentration available to bind the intended target. A broad selectivity screen can help identify such off-targets.

Quantitative Data on 1,2,4-Triazole Derivatives

The following tables provide examples of the on-target and off-target activities of various 1,2,4-triazole-containing compounds. This data is intended to be representative and to highlight the importance of selectivity profiling.

Table 1: Kinase Inhibitory Activity of Selected 1,2,4-Triazole Derivatives

Compound IDTarget KinaseIC50 (nM)Off-Target KinaseIC50 (nM)Reference
63g c-Met1.57 - 31.52VEGFR-2>300x selectivity[12]
62i c-Kit>80% inhibitionRET, FLT3>80% inhibition[12]
126k CDK4-JAK2, VEGFR2, PI3Kα, FLT3-[12]
14d EGFR-BRAF, TubulinModerate Inhibition[13]

Table 2: Antiproliferative Activity of Selected 1,2,4-Triazole Derivatives against Cancer Cell Lines

Compound IDCell LineIC50 (µM)Reference
TB-NO2 HEPG2-[14]
TB-OCH3 HEPG2-[14]
2a-2i MCF-722.1 - 30.2[14]
124i 60 cell line panel0.20 - 2.58[12]
k5 A5494.4[15]

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling using a Luminescence-Based Assay

This protocol provides a general workflow for assessing the inhibitory activity of a compound against a panel of kinases using a commercially available assay kit (e.g., ADP-Glo™).

Materials:

  • Kinase-responsive luciferase and detection reagents (e.g., ADP-Glo™ Kinase Assay kit).

  • Purified recombinant kinases.

  • Substrates for each kinase.

  • ATP.

  • Kinase buffer.

  • Test compound (serial dilutions).

  • Positive control inhibitor.

  • White, opaque multi-well plates.

  • Plate reader with luminescence detection.

Procedure:

  • Prepare Kinase Reactions: In a multi-well plate, add the kinase buffer, the specific kinase, and its corresponding substrate.

  • Add Compounds: Add the serially diluted test compound or control (DMSO vehicle, positive control inhibitor) to the wells.

  • Initiate Reaction: Add ATP to each well to start the kinase reaction. Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).[16]

  • Stop Reaction and Detect ADP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40-50 minutes.[16]

  • Generate Luminescent Signal: Add the Kinase Detection Reagent to convert the generated ADP into a luminescent signal. Incubate at room temperature for 30-90 minutes.[16]

  • Measure Luminescence: Read the luminescence on a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

This protocol describes a method to verify that a compound binds to its target protein in intact cells by measuring the change in the protein's thermal stability.[7][8][10][11]

Materials:

  • Cultured cells expressing the target protein.

  • Test compound.

  • DMSO (vehicle control).

  • Phosphate-buffered saline (PBS) with protease inhibitors.

  • Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles).

  • PCR tubes and a thermal cycler.

  • Centrifuge.

  • Reagents and equipment for protein detection (e.g., SDS-PAGE and Western blotting, or mass spectrometry).

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound or DMSO vehicle at the desired concentration and incubate for a specific time (e.g., 1-3 hours) at 37°C.[4]

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at various temperatures for a set time (e.g., 3-4 minutes) using a thermal cycler, followed by cooling at room temperature for 3 minutes.[4][8]

  • Cell Lysis: Lyse the cells to release the proteins. This can be done by methods such as three cycles of freeze-thawing or sonication.

  • Separate Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g for 20 minutes) to pellet the aggregated, denatured proteins.[8]

  • Protein Detection: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein remaining in the soluble fraction using a suitable detection method like Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates that it has bound to and stabilized the target protein.

Protocol 3: NanoBRET™ Target Engagement Intracellular Kinase Assay

This protocol provides a general overview of the NanoBRET™ assay for quantifying compound binding to a specific kinase in live cells.[2][3][5][6][9]

Materials:

  • HEK293 cells (or other suitable cell line).

  • Plasmid DNA encoding the kinase of interest fused to NanoLuc® luciferase.

  • Transfection reagent (e.g., FuGENE® HD).

  • NanoBRET™ tracer specific for the kinase.

  • Test compound (serial dilutions).

  • Opti-MEM® I Reduced Serum Medium.

  • White, non-binding surface 96-well or 384-well plates.

  • Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

  • Plate reader capable of measuring BRET signals (simultaneous filtered luminescence at 450 nm and 610 nm).

Procedure:

  • Transfection: Transfect the cells with the NanoLuc®-kinase fusion vector and culture for approximately 18-24 hours to allow for protein expression.[5]

  • Cell Plating: Harvest the transfected cells and plate them into the multi-well assay plates.

  • Compound and Tracer Addition: Add the serially diluted test compound to the wells, followed by the addition of the specific NanoBRET™ tracer at a fixed concentration.

  • Equilibration: Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the compound and tracer to reach binding equilibrium within the cells.[5]

  • Substrate Addition and Signal Detection: Add the Nano-Glo® Substrate and the extracellular inhibitor to the wells. Immediately read the plate on a BRET-capable plate reader, measuring the donor (450 nm) and acceptor (610 nm) emission signals.

  • Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). The test compound will compete with the tracer for binding to the NanoLuc®-kinase fusion protein, resulting in a dose-dependent decrease in the BRET ratio. Determine the IC50 value by fitting the data to a competitive binding curve.

References

Technical Support Center: Enhancing the Stability of 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered with 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione in solution during experiments.

Troubleshooting Guides

Issue 1: Unexpected Precipitation or Cloudiness in Solution

Possible Causes:

  • Low Solubility: The compound may have limited solubility in the chosen solvent, especially at higher concentrations or lower temperatures.

  • pH-Dependent Solubility: Changes in the pH of the solution can alter the ionization state of the triazole ring and the thione/thiol group, affecting solubility.

  • Degradation: The precipitate could be a degradation product that is less soluble than the parent compound.

  • Salt Formation: Interaction with ions from the buffer or media could lead to the formation of an insoluble salt.

Troubleshooting Steps:

  • Verify Solubility: Check the compound's solubility in the specific solvent and concentration you are using. Consider performing a solubility test at different concentrations.

  • Adjust pH: If using a buffered solution, measure the pH. The compound's stability may be pH-dependent. Adjust the pH to a range where the compound is known to be more stable, if applicable.

  • Solvent System Modification: Consider using a co-solvent system (e.g., DMSO/water, ethanol/water) to improve solubility.

  • Temperature Control: Ensure the solution is maintained at a constant and appropriate temperature. Some compounds are less soluble at lower temperatures.

  • Analyze the Precipitate: If possible, isolate and analyze the precipitate using techniques like HPLC, LC-MS, or NMR to determine if it is the parent compound or a degradant.

Issue 2: Color Change in the Solution (e.g., Yellowing)

Possible Causes:

  • Oxidation: The thiol tautomer of the compound is susceptible to oxidation, which can lead to the formation of colored disulfide byproducts. This can be accelerated by exposure to air (oxygen), light, and certain metal ions.[1][2]

  • Degradation: Chromophoric degradation products may form under certain conditions (e.g., extreme pH, high temperature).

  • Interaction with Media Components: The compound may react with components in complex media (e.g., cell culture media) to form colored adducts.

Troubleshooting Steps:

  • Protect from Light: Store solutions in amber vials or cover them with aluminum foil to minimize light exposure.[1][2]

  • Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Use of Antioxidants: Consider adding a small amount of an antioxidant (e.g., ascorbic acid, BHT) to the solution, if compatible with your experimental system.

  • Solvent Purity: Use high-purity, degassed solvents to remove dissolved oxygen and potential catalytic impurities.

  • Temperature Control: Store solutions at lower temperatures (e.g., 4°C or -20°C) to slow down degradation reactions.

Issue 3: Loss of Biological Activity or Inconsistent Results

Possible Causes:

  • Chemical Degradation: The compound may be degrading over time in the solution, leading to a lower effective concentration. Potential degradation pathways for related triazole compounds include dehydrochlorination, cyclization, and hydroxylation.[3]

  • Thione-Thiol Tautomerism: The biological activity may be specific to one tautomeric form (thione or thiol). The equilibrium between these forms can be influenced by the solvent polarity, affecting the concentration of the active form. Polar solvents tend to favor the thione form.[1][2]

  • Adsorption to Surfaces: The compound may adsorb to the surface of plasticware or glassware, reducing its concentration in solution.

Troubleshooting Steps:

  • Freshly Prepare Solutions: Prepare solutions immediately before use whenever possible.

  • Stability Study: Conduct a short-term stability study in your experimental solvent system. Analyze the compound's concentration at different time points using a suitable analytical method (e.g., HPLC-UV).

  • Control Solvent Polarity: Be consistent with the solvent system used to maintain a consistent tautomeric equilibrium.

  • Use Low-Binding Labware: Consider using low-adhesion microplates and tubes.

  • Analytical Verification: Before each experiment, verify the concentration and purity of your stock solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione?

A1: We recommend starting with a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to prepare a concentrated stock solution. For aqueous buffers, it is crucial to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer. Direct dissolution in aqueous solutions may be challenging due to limited solubility.

Q2: How should I store the stock solution of this compound?

A2: Stock solutions in anhydrous DMSO or DMF should be stored at -20°C or -80°C in tightly sealed vials, preferably under an inert atmosphere. For short-term storage (a few days), 4°C may be acceptable. Avoid repeated freeze-thaw cycles. Protect the solution from light.

Q3: My solution turned slightly yellow after a few hours at room temperature. Is it still usable?

A3: A yellow discoloration often indicates oxidation, likely forming disulfide derivatives.[1][2] This suggests some degradation has occurred, which may impact your experimental results. We strongly advise preparing fresh solutions for each experiment to ensure consistency and accuracy. If you must use the solution, its purity and concentration should be verified by an analytical method like HPLC prior to use.

Q4: Can I adjust the pH of my solution? What is the optimal pH range for stability?

A4: The stability of 1,2,4-triazole derivatives can be pH-dependent.[4] While specific data for this compound is not available, it is advisable to maintain the pH within a neutral range (pH 6-8) unless your experiment requires otherwise. Extreme pH values (highly acidic or alkaline) are more likely to catalyze hydrolysis or other degradation pathways. If you need to adjust the pH, do so carefully and consider performing a stability test at the target pH.

Q5: What analytical methods are suitable for assessing the stability of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique. This method can separate the parent compound from its potential degradants, allowing for accurate quantification of the remaining active compound over time. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for identification of degradation products.

Data Presentation

Table 1: pH-Dependent Stability of Compound X in Solution (Illustrative Data)
pHSolvent SystemTemperature (°C)Initial Concentration (µM)Concentration after 24h (µM)% Remaining
4.01% DMSO in Acetate Buffer2510085.285.2%
7.41% DMSO in PBS2510098.198.1%
9.01% DMSO in Tris Buffer2510092.592.5%
Table 2: Temperature and Light Effects on Stability in 1% DMSO/PBS (pH 7.4) (Illustrative Data)
ConditionTemperature (°C)Initial Concentration (µM)Concentration after 48h (µM)% Remaining
Ambient Light2510088.388.3%
Dark2510097.597.5%
Dark410099.299.2%
Dark-2010099.899.8%

Experimental Protocols

Protocol 1: HPLC Method for Stability Assessment
  • Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). For example, start with 20% acetonitrile and ramp up to 80% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV-Vis spectral analysis of the compound (e.g., scan from 200-400 nm to find the λmax).

  • Sample Preparation: Dilute the stock solution to a suitable concentration (e.g., 10 µg/mL) with the mobile phase.

  • Analysis: Inject a known volume (e.g., 10 µL) of the sample at various time points (e.g., 0, 2, 4, 8, 24 hours) after preparation and storage under defined conditions (e.g., temperature, light exposure).

  • Quantification: Calculate the percentage of the compound remaining at each time point by comparing the peak area to the peak area at time zero.

Protocol 2: Forced Degradation Study

To understand potential degradation pathways, a forced degradation study can be performed.

  • Acidic Hydrolysis: Incubate the compound in 0.1 M HCl at 60°C for 24 hours.

  • Alkaline Hydrolysis: Incubate the compound in 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat the compound with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.

  • Photolytic Degradation: Expose a solution of the compound to a UV lamp (e.g., 254 nm) or direct sunlight for a defined period.

  • Thermal Degradation: Heat a solid sample or a solution of the compound at a high temperature (e.g., 80°C) for 24 hours.

  • Analysis: Analyze the stressed samples by HPLC or LC-MS to identify and characterize the degradation products.

Visualizations

Caption: Thione-thiol tautomeric equilibrium in solution.

Degradation_Workflow cluster_workflow Troubleshooting Workflow for Compound Instability Start Instability Observed (Precipitation, Color Change, etc.) Check_Solubility Verify Solubility and Concentration Start->Check_Solubility Check_pH Measure and Adjust pH Start->Check_pH Protect_Sample Protect from Light and Oxygen Start->Protect_Sample Analyze_Sample Analyze by HPLC/LC-MS Check_Solubility->Analyze_Sample Check_pH->Analyze_Sample Protect_Sample->Analyze_Sample Prepare_Fresh Prepare Fresh Solution Analyze_Sample->Prepare_Fresh If degradation is confirmed Result Consistent Experimental Results Analyze_Sample->Result If stable Prepare_Fresh->Result

Caption: Logical workflow for troubleshooting solution instability.

Experimental_Workflow cluster_exp Experimental Workflow for Stability Testing Prep_Solution Prepare Solution in Test Solvent Time_Zero T=0 Analysis (HPLC) Prep_Solution->Time_Zero Incubate Incubate under Test Conditions (e.g., 25°C, Light/Dark) Prep_Solution->Incubate Data_Analysis Calculate % Remaining vs. T=0 Time_Zero->Data_Analysis Time_Points Analyze at Time Points (e.g., 2, 4, 8, 24h) Incubate->Time_Points Time_Points->Data_Analysis Conclusion Determine Stability Profile Data_Analysis->Conclusion

Caption: Workflow for conducting a solution stability study.

References

Technical Support Center: Crystallization of 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully crystallizing 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione.

Troubleshooting Crystallization Issues

Crystallization can be a challenging process, and issues such as oiling out, rapid precipitation, or failure to crystallize are common. This section addresses specific problems you may encounter and provides actionable solutions.

Problem 1: The compound "oils out," forming a liquid instead of solid crystals.

  • Cause: This phenomenon, known as oiling out, often occurs when the melting point of the solid is lower than the temperature of the solution from which it is crystallizing.[1] Impurities can also contribute to this issue by depressing the melting point. For complex organic molecules, "oiling out" can inhibit the formation of a crystalline phase altogether, resulting in a gum or amorphous solid.[2]

  • Solution:

    • Re-dissolve and Adjust Solvent: Add a small amount of additional solvent to dissolve the oil, then reheat the solution.

    • Slow Cooling: Allow the solution to cool much more slowly. A slower cooling rate provides more time for the molecules to orient themselves into a crystal lattice.[3]

    • Lower Crystallization Temperature: If possible, try to induce crystallization at a lower temperature where the compound is more likely to be in a solid state.

    • Change Solvent System: Experiment with a different solvent or a mixture of solvents. A solvent system with a lower boiling point might be beneficial.

Problem 2: Crystallization occurs too rapidly, resulting in a fine powder or small, poorly-formed crystals.

  • Cause: Rapid crystallization is often a result of a highly supersaturated solution or a very rapid cooling rate.[1][3] While it may seem desirable, fast crystallization can trap impurities within the crystal lattice, defeating the purpose of purification.[1]

  • Solution:

    • Increase Solvent Volume: Reheat the solution and add more solvent to decrease the level of supersaturation. An ideal crystallization shows initial crystal formation after about 5 minutes, with continued growth over 20 minutes.[1]

    • Insulate the Flask: Slow down the cooling process by wrapping the flask in glass wool or placing it in a Dewar flask.

    • Use a Larger Flask: A shallow solvent pool in a large flask can lead to rapid cooling due to a high surface area. Using a flask that is appropriately sized for your solvent volume can help.[1]

Problem 3: No crystals form, even after the solution has cooled completely.

  • Cause: The solution may not be sufficiently supersaturated, or there may be no nucleation sites for crystal growth to begin. The chosen solvent may also be too good at dissolving the compound at all temperatures.[4]

  • Solution:

    • Induce Nucleation:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles can act as nucleation sites.

      • Seeding: Add a tiny crystal of the pure compound to the solution. This provides a template for further crystal growth.[3] If you don't have a seed crystal, a crystal of a structurally similar compound might also work.[4]

    • Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of the compound.

    • Introduce an Anti-Solvent: If your compound is dissolved in a solvent in which it is highly soluble, you can slowly add a second solvent (an "anti-solvent") in which the compound is insoluble. This will reduce the overall solubility and promote crystallization.

Problem 4: The crystallization yield is very low.

  • Cause: A significant amount of the compound may remain dissolved in the mother liquor.[1] This can happen if too much solvent was used or if the final cooling temperature was not low enough.

  • Solution:

    • Cool Further: Place the flask in an ice bath or refrigerator to further decrease the solubility of the compound in the solvent.

    • Concentrate the Mother Liquor: Evaporate a portion of the solvent from the mother liquor and attempt a second crystallization.

    • Check for Residual Compound: Dip a glass stirring rod into the mother liquor and let the solvent evaporate. A significant solid residue indicates that a substantial amount of your compound is still in solution.[1]

Quantitative Data Summary: Solvent Selection Guidance

Solvent ClassExamplesSuitability for Functional Groups PresentPotential Issues
Protic Solvents Ethanol, Methanol, WaterThe N-H and C=S groups can form hydrogen bonds.High solubility at all temperatures, may require an anti-solvent.
Aprotic Polar Acetone, Acetonitrile, DMSOGood general solubility for polar organic molecules.May be too effective as a solvent, hindering crystallization.[4]
Aprotic Non-Polar Toluene, Hexane, Diethyl EtherThe aromatic rings and hydrocarbon portions will have some solubility.Likely to have low solubility overall; may be useful as anti-solvents.
Chlorinated Solvents Dichloromethane, ChloroformOften good solvents for a wide range of organic compounds.Highly volatile, which can lead to rapid, uncontrolled crystallization.[4]

Experimental Protocols

General Protocol for Recrystallization by Cooling

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but readily soluble when heated.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If any insoluble impurities are present, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. To promote further crystallization, the flask can then be placed in an ice bath. A slow cooling rate is crucial for the formation of large, well-formed crystals.[3]

  • Isolation of Crystals: Collect the crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.[3]

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a suitable temperature.

Visualizations

Troubleshooting_Crystallization start Start Crystallization Experiment issue issue start->issue Observe Outcome solution_oiling 1. Re-dissolve & cool slowly 2. Change solvent system issue->solution_oiling Compound 'Oils Out'? [Yes] issue_no_xtals issue_no_xtals issue->issue_no_xtals Compound 'Oils Out'? [No] solution solution end_node Pure Crystals Obtained solution_oiling->issue Re-evaluate solution_rapid 1. Use more solvent 2. Insulate flask for slow cooling issue_no_xtals->solution_rapid Rapid Precipitation? [Yes] issue_yield issue_yield issue_no_xtals->issue_yield Rapid Precipitation? [No] solution_rapid->issue Re-evaluate solution_no_xtals 1. Scratch flask interior 2. Add seed crystal 3. Evaporate some solvent issue_yield->solution_no_xtals No Crystals Form? [Yes] issue_final issue_final issue_yield->issue_final No Crystals Form? [No] solution_no_xtals->issue Re-evaluate issue_final->end_node Low Yield? [No] solution_low_yield 1. Cool further in ice bath 2. Concentrate mother liquor issue_final->solution_low_yield Low Yield? [Yes] solution_low_yield->end_node

Caption: A flowchart for troubleshooting common crystallization problems.

Crystallization_Factors center_node Successful Crystallization factor_node factor_node supersaturation Supersaturation (Driving Force) supersaturation->center_node temperature Temperature (Affects Solubility) temperature->center_node impurities Impurities (Can Inhibit or Promote Nucleation) impurities->center_node solvent Solvent Choice (Solubility & Interactions) solvent->center_node cooling_rate Cooling Rate (Affects Crystal Size & Purity) cooling_rate->center_node

Caption: Key factors influencing the success of a crystallization experiment.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent to try for this compound?

Given the presence of both polar (amine, thione, ether) and non-polar (aromatic rings) functionalities, a good starting point would be a polar protic solvent like ethanol or a polar aprotic solvent such as acetonitrile. These are often good solvents for 1,2,4-triazole derivatives.[5][6] You may need to use a solvent mixture to achieve the ideal solubility profile.

Q2: Can impurities from the synthesis affect crystallization?

Absolutely. Impurities can interfere with the crystallization process, leading to the formation of defective crystals or preventing crystallization altogether.[7] Sometimes, impurities can act as nucleation sites, which might be helpful or harmful depending on the situation.[7] It is recommended to have a compound purity of at least 80-90% before attempting crystallization for single-crystal X-ray diffraction.[4]

Q3: How long should I wait for crystals to form?

Patience is key in crystallization. While some crystals may appear within minutes, an ideal process involves crystal growth over a period of 20 minutes or longer.[1] It is not uncommon for crystallization to take several hours or even days, especially when aiming for large, high-quality crystals.

Q4: My compound is a salt. Does that change the crystallization strategy?

Yes. If your compound is a salt, its solubility will be highly dependent on the polarity of the solvent. Protic solvents like water or ethanol are often required. In some cases, exchanging the counter-ion for one that is more ordered (e.g., triflate, BPh4-) can significantly improve the chances of obtaining good crystals.[4] Also, be sure to check the pH of your solution, as protonated amine bases can sometimes crystallize preferentially.[4]

Q5: What is the difference between precipitation and crystallization?

Crystallization is the slow and ordered formation of a crystalline solid, which results in a pure product. Precipitation is a rapid process that often traps impurities and results in an amorphous solid or very small, impure crystals. The goal of this procedure is to achieve crystallization, not precipitation.

References

Technical Support Center: Purification of 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the method refinement and purification of 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione. The protocols and data presented are based on established methods for structurally similar 1,2,4-triazole-5-thione derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione?

A1: The most common and effective methods for the purification of this compound and its analogs are recrystallization and flash column chromatography.[1][2][3][4] The choice of method depends on the nature and quantity of impurities present in the crude product.

Q2: Which solvents are recommended for the recrystallization of this compound?

A2: Based on studies of similar 1,2,4-triazole-thione derivatives, ethanol is a frequently used solvent for recrystallization.[2] Other potential solvent systems could include mixtures of DMF/H2O or CHCl3/petroleum ether, depending on the polarity of the impurities.[5] A solvent screen is recommended to determine the optimal conditions.

Q3: What stationary and mobile phases are suitable for column chromatography of this compound?

A3: For flash column chromatography, silica gel (230-400 mesh) is a standard stationary phase.[6] A common mobile phase for similar compounds is a mixture of dichloromethane (DCM) and diethyl ether (Et2O), often in a ratio of 8:2.[4] Gradient elution may be necessary to achieve optimal separation.

Q4: How can I monitor the purity of the fractions during purification?

A4: Thin-layer chromatography (TLC) is the standard method for monitoring the progress of column chromatography and assessing the purity of recrystallized products.[1] A suitable TLC solvent system would be similar to the mobile phase used for column chromatography. Spots can be visualized under a UV lamp.[1]

Q5: The compound appears to be insoluble in common organic solvents. What can I do?

A5: The polar 1,2,4-triazole ring can enhance solubility in more polar solvents.[5] If solubility is an issue, consider using more polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for sample preparation before chromatography, though this can complicate solvent removal. For recrystallization, trying solvent mixtures or heating the solvent can improve solubility.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Compound does not dissolve in the hot solvent. The solvent is not polar enough.Try a more polar solvent or a solvent mixture. Based on similar compounds, ethanol is a good starting point.[2]
Too little solvent is used.Gradually add more solvent until the compound dissolves.
Compound oils out instead of crystallizing. The solution is supersaturated, or the cooling rate is too fast.Add a small amount of additional solvent to the hot solution. Allow the solution to cool more slowly. Seeding with a pure crystal can also induce crystallization.
The presence of impurities.Attempt to purify the crude product by another method, such as column chromatography, before recrystallization.
Poor recovery of the purified compound. The compound is too soluble in the chosen solvent at cold temperatures.Use a less polar solvent or a solvent mixture in which the compound has lower solubility at room temperature. Ensure the solution is thoroughly cooled before filtration.
Premature crystallization during hot filtration.Use a heated funnel and pre-warm the receiving flask. Minimize the amount of solvent used to just dissolve the compound.
Crystals are colored despite starting with a seemingly pure crude product. Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.
Flash Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of the compound from impurities. Incorrect mobile phase polarity.Optimize the eluent system using TLC. If the compound elutes too quickly (high Rf), decrease the polarity of the mobile phase. If it remains at the baseline (low Rf), increase the polarity.
Column overloading.Use a larger column or reduce the amount of crude material loaded onto the column.
The column was not packed properly.Ensure the silica gel is packed uniformly to avoid channeling.[7]
The compound is not eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (gradient elution).[6]
The compound has strong interactions with the silica gel.Consider using a different stationary phase, such as alumina, or adding a small amount of a polar modifier like methanol or triethylamine to the eluent.
Streaking or tailing of spots on TLC. The compound is acidic or basic and interacting with the silica gel.Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to suppress ionization.
The sample is not fully dissolved or contains particulates.Ensure the sample is fully dissolved in a minimal amount of solvent before loading. Filter the sample if necessary.
Cracks appear in the silica gel bed. The column has run dry.Never let the solvent level drop below the top of the silica gel.[7]

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: In a flask, add the crude 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione and a minimal amount of ethanol. Heat the mixture to reflux with stirring until the solid completely dissolves. Add more ethanol portion-wise if necessary.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to reflux for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove residual solvent.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine a suitable solvent system using TLC. A good system will give the target compound an Rf value of approximately 0.2-0.4. For similar compounds, a starting point could be DCM:Et2O (8:2).[4]

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using the chosen eluent.[6] Ensure the packing is uniform and free of air bubbles.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. If solubility is low, the crude product can be adsorbed onto a small amount of silica gel.

  • Loading: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions. The flow rate can be increased by applying positive pressure.[7]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Quantitative Data Summary

The following table summarizes typical data for 1,2,4-triazole-5-thione derivatives found in the literature. This data should be used as a reference, and specific values for the target compound should be determined experimentally.

Parameter Typical Values for 1,2,4-Triazole-5-Thione Derivatives Reference
Melting Point 131 - 289 °C (Varies significantly with substitution)[3]
Recrystallization Solvent Ethanol, DMF/H2O, CHCl3/Petroleum Ether[1][2][5]
Column Chromatography Stationary Phase Silica Gel (230-400 mesh)[6]
Column Chromatography Mobile Phase DCM:Et2O (8:2), Hexane:Ethyl Acetate mixtures[4]
TLC Rf Value 0.2 - 0.5 (Highly dependent on the eluent system)

Visualizations

experimental_workflow crude Crude Product recrystallization Recrystallization crude->recrystallization column Flash Column Chromatography crude->column purity_check1 Purity Check (TLC, mp) recrystallization->purity_check1 purity_check2 Purity Check (TLC) column->purity_check2 purity_check1->column Impure pure_product Pure Product purity_check1->pure_product Pure purity_check2->pure_product Pure Fractions waste Impurities purity_check2->waste Impure Fractions

Caption: Experimental workflow for purification.

troubleshooting_logic start Purification Issue Identified method Which Method? start->method recryst_issue Recrystallization Problem method->recryst_issue Recrystallization chrom_issue Column Chromatography Problem method->chrom_issue Chromatography solubility Poor Solubility? recryst_issue->solubility poor_sep Poor Separation? chrom_issue->poor_sep oiling_out Oiling Out? solubility->oiling_out No change_solvent Change/Mix Solvents solubility->change_solvent Yes poor_recovery Poor Recovery? oiling_out->poor_recovery No slow_cool Cool Slowly / Seed oiling_out->slow_cool Yes check_cold_sol Check Cold Solubility poor_recovery->check_cold_sol Yes no_elution No Elution? poor_sep->no_elution No optimize_eluent Optimize Eluent via TLC poor_sep->optimize_eluent Yes increase_polarity Increase Eluent Polarity no_elution->increase_polarity Yes

Caption: Troubleshooting decision tree.

References

Technical Support Center: Improving the Selectivity of 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers working with 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione, hereafter referred to as Triazothione-MPE . The content is designed to address common challenges encountered during its experimental validation and optimization, with a focus on improving its selectivity for its putative target.

Frequently Asked Questions (FAQs)

Q1: What is the putative molecular target of Triazothione-MPE?

Based on structure-activity relationship (SAR) studies of similar 1,2,4-triazolin-5-thione derivatives, the primary target of Triazothione-MPE is hypothesized to be Casein Kinase 1 gamma (CK1γ) .[1][2] Several compounds with this scaffold have demonstrated inhibitory activity against members of the Casein Kinase family.[1]

Q2: What are the likely off-targets for Triazothione-MPE, and why is selectivity a concern?

The primary off-target concern is Casein Kinase 2 alpha (CK2α) , which shows structural similarity to CK1γ and has been shown to be inhibited by related 1,2,4-triazole compounds.[1] Due to the high conservation of the ATP-binding site across the human kinome, promiscuous inhibition of multiple kinases is a common challenge.[3] Lack of selectivity can lead to misleading experimental results and potential off-target effects in a therapeutic context.[4][5]

Q3: What is the hypothesized role of the key functional groups in Triazothione-MPE for target binding?

While specific co-crystal structures are not available, SAR from related compounds suggests the following roles:

  • 1,2,4-triazole-5-thione Core : This heterocyclic system is a common scaffold for kinase inhibitors and likely forms key hydrogen bond interactions within the hinge region of the kinase ATP-binding pocket.[1][6]

  • Methoxy Group : The methoxy substituent can influence ligand-target binding, physicochemical properties, and metabolic stability. It may form specific interactions with the target or sterically prevent binding to off-targets.[7][8]

  • (2-prop-2-enoxyphenyl)methylamino Side Chain : This larger substituent likely occupies the solvent-exposed region of the ATP pocket, and modifications here can significantly impact selectivity by exploiting differences between kinase active sites.[3]

Troubleshooting Experimental Challenges

Q1: My IC50 value for Triazothione-MPE against CK1γ is significantly higher than expected.

This is a common issue that can arise from several factors. Consult the following troubleshooting guide.

Data Presentation: Hypothetical Selectivity Profile of Triazothione-MPE

The following table presents a hypothetical kinase selectivity profile for Triazothione-MPE, illustrating a typical scenario where the compound shows activity against the primary target but with notable off-target inhibition.

Kinase TargetIC50 (nM)Selectivity Ratio (Off-Target IC50 / Target IC50)
CK1γ (Target) 50 -
CK2α4509-fold
GSK3β2,50050-fold
PIM1>10,000>200-fold
SRC>10,000>200-fold

This is a hypothetical table created for illustrative purposes.

Troubleshooting Logic for Suboptimal IC50 Values

G cluster_checks Initial Checks cluster_compound Compound-Related Issues cluster_reagent Reagent-Related Issues cluster_assay Assay-Related Issues start High IC50 Observed for Target Kinase compound_check Compound Integrity Check start->compound_check Step 1 reagent_check Reagent Quality Check start->reagent_check Step 2 assay_check Assay Condition Check start->assay_check Step 3 solubility Poor solubility in assay buffer? (Observe for precipitation) compound_check->solubility enzyme Inactive Enzyme? (Use new batch, check storage) reagent_check->enzyme dmso High DMSO Concentration? (Keep DMSO ≤1%) assay_check->dmso degradation Compound degraded? (Check storage, re-synthesize) solubility->degradation purity Purity lower than expected? (Verify with LC-MS/NMR) degradation->purity atp Incorrect ATP Concentration? (Verify concentration, use [ATP] ≈ Km) enzyme->atp substrate Substrate Issues? (Confirm purity and concentration) atp->substrate incubation Incorrect Incubation Time/Temp? (Verify protocol) dmso->incubation interference Assay Signal Interference? (Run control without enzyme) incubation->interference

Caption: Troubleshooting decision tree for high IC50 values.

Q2: My biochemical assay results for Triazothione-MPE are not replicating in cell-based assays.

Discrepancies between biochemical and cellular activity are common. Key factors include:

  • Cell Permeability: The compound may not efficiently cross the cell membrane.

  • High Intracellular ATP: Cellular ATP concentrations (typically 1-5 mM) are much higher than those used in many biochemical assays.[9] This high concentration can outcompete ATP-competitive inhibitors like Triazothione-MPE, leading to a significant drop in apparent potency.[9]

  • Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), preventing it from reaching the intracellular target.

  • Cellular Metabolism: The compound may be rapidly metabolized into inactive forms within the cell.

  • Target Engagement: The kinase may not be in an active conformation or accessible to the inhibitor in the specific cellular context.

Q3: How can I experimentally improve or validate the selectivity of Triazothione-MPE?

Improving selectivity often requires chemical modification, but experimental design is crucial for accurate assessment.

Experimental Workflow for Kinase Inhibitor Selectivity Profiling

G cluster_biochem Biochemical Assays cluster_cellular Cellular Assays cluster_sar SAR & Optimization start Synthesized Compound (Triazothione-MPE) primary_screen Primary Screen: Target Kinase (CK1γ) Determine IC50 start->primary_screen panel_screen Selectivity Panel Screen (Single high concentration) primary_screen->panel_screen dose_response Dose-Response (IC50) for identified off-targets panel_screen->dose_response target_engagement Target Engagement Assay (e.g., NanoBRET™) Confirm binding in live cells dose_response->target_engagement Proceed if biochemically potent downstream_phos Downstream Signaling Assay (Western Blot for p-Substrate) target_engagement->downstream_phos phenotypic Phenotypic Assay (e.g., Cell Proliferation) downstream_phos->phenotypic sar_analysis Analyze SAR Data Identify moieties for modification phenotypic->sar_analysis Proceed if cellularly active redesign Rational Redesign (e.g., Modify side chain) sar_analysis->redesign resynthesis Synthesize Analogs redesign->resynthesis resynthesis->primary_screen Re-evaluate

Caption: Workflow for assessing and improving inhibitor selectivity.

Experimental Protocols

Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is for determining the IC50 value of Triazothione-MPE against a target kinase. The ADP-Glo™ assay measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[10]

Materials:

  • Kinase: Purified, active CK1γ enzyme.

  • Substrate: Appropriate peptide or protein substrate for CK1γ.

  • Inhibitor: Triazothione-MPE dissolved in 100% DMSO.

  • Assay Buffer: Kinase reaction buffer (pH 7.5, containing MgCl2).

  • ATP: Adenosine triphosphate solution at a concentration equal to the Km for CK1γ.[11]

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega).

  • White, opaque 384-well assay plates.

Procedure:

  • Compound Titration: Prepare a serial dilution of Triazothione-MPE in 100% DMSO. Typically, an 11-point, 3-fold serial dilution starting from 1 mM.

  • Assay Plate Preparation: Add 1 µL of the serially diluted compound or DMSO (as a control) to the wells of the 384-well plate.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase and substrate in the assay buffer.

    • Add 2 µL of the kinase/substrate mix to each well.

    • Prepare a master mix of ATP in the assay buffer.

    • Initiate the reaction by adding 2 µL of the ATP solution to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Convert luminescence to percent inhibition relative to DMSO controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Target Engagement Assay (NanoBRET™)

This protocol confirms that Triazothione-MPE binds to CK1γ inside living cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe.

Materials:

  • HEK293 cells transiently expressing CK1γ-NanoLuc® fusion protein.

  • NanoBRET™ Tracer K-10 (a fluorescent probe that binds to the kinase).

  • Triazothione-MPE dissolved in 100% DMSO.

  • Opti-MEM® I Reduced Serum Medium.

  • White, 96-well cell culture plates.

  • NanoBRET™ Nano-Glo® Substrate.

Procedure:

  • Cell Plating: Seed the HEK293 cells expressing CK1γ-NanoLuc® into a 96-well plate at an appropriate density and incubate overnight.

  • Compound Addition: Prepare serial dilutions of Triazothione-MPE in Opti-MEM®. Add these dilutions to the corresponding wells.

  • Tracer Addition: Add the NanoBRET™ Tracer K-10 to all wells at its predetermined optimal concentration.

  • Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate as per the manufacturer's instructions.

    • Add the substrate to each well.

    • Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor (460 nm) and acceptor (618 nm) emission simultaneously.

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. Convert these ratios to percent inhibition relative to vehicle (DMSO) controls and determine the cellular IC50 value.

Visualizing the Biological Context

Understanding the signaling pathway provides context for why selective inhibition is critical for elucidating biological function.

Hypothetical CK1γ Signaling Pathway

G cluster_upstream Upstream Regulation cluster_core Core Pathway cluster_downstream Downstream Effects growth_factor Growth Factor Signal receptor Receptor Tyrosine Kinase growth_factor->receptor upstream_kinase Upstream Kinase (e.g., AKT) receptor->upstream_kinase activates ck1g CK1γ upstream_kinase->ck1g phosphorylates & activates substrate Downstream Substrate (e.g., Transcription Factor) ck1g->substrate phosphorylates inhibitor Triazothione-MPE inhibitor->ck1g inhibits p_substrate Phosphorylated Substrate gene_expression Altered Gene Expression p_substrate->gene_expression cell_cycle Cell Cycle Progression gene_expression->cell_cycle

Caption: Simplified signaling cascade involving the target kinase CK1γ.

References

Technical Support Center: Strategies to Minimize Cytotoxicity of 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione in Normal Cells

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific compound 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione is limited. The following strategies, protocols, and data are based on research on related 1,2,4-triazole-5-thione derivatives and general principles of minimizing drug-induced cytotoxicity. Researchers should validate these approaches for the specific compound of interest.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our normal cell lines when using 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione. What are the potential general mechanisms of this off-target toxicity?

A1: While the exact mechanism for this specific compound is not yet fully elucidated, 1,2,4-triazole-5-thione derivatives can induce cytotoxicity through various mechanisms. These may include the induction of apoptosis, disruption of the cell cycle, and generation of reactive oxygen species (ROS). It is crucial to first characterize the type of cell death (apoptosis, necrosis, or autophagy) being induced in your specific normal cell line to devise a targeted mitigation strategy.[1]

Q2: What are some initial steps we can take to reduce the cytotoxicity of our compound in normal cells without compromising its efficacy in cancer cells?

A2: A primary strategy is to explore the therapeutic window by performing dose-response studies on both normal and cancer cell lines. Additionally, several general strategies can be employed:

  • Co-administration with Cytoprotective Agents: Certain agents can protect normal cells from chemotherapy-induced damage.[2][3] Examples include antioxidants to counteract ROS-induced damage or agents that modulate specific signaling pathways involved in cell survival.

  • Modification of the Delivery System: Encapsulating the compound in nanoparticles or liposomes can improve its targeted delivery to cancer cells, thereby reducing systemic exposure and toxicity to normal tissues.

  • Structural Modification of the Compound: While a long-term strategy, medicinal chemists in your team could explore modifications to the compound's structure to reduce its affinity for targets in normal cells.

Q3: Are there any known cytoprotective agents that have been used with similar compounds?

A3: Specific cytoprotective agents for this particular triazole derivative are not documented. However, general-purpose cytoprotective agents used in chemotherapy can be a starting point. These include amifostine, dexrazoxane, and mesna, which are known to protect normal tissues from the harmful effects of certain anticancer drugs.[3] Additionally, phytochemicals with antioxidant and anti-inflammatory properties have shown potential in reducing the side effects of chemotherapy.[4][5] It is essential to empirically test the compatibility and efficacy of any cytoprotective agent with your experimental system.

Troubleshooting Guides

Issue 1: High variability in cytotoxicity assay results.
  • Possible Cause: Inconsistent cell seeding density, variations in compound dissolution, or fluctuations in incubation times.

  • Troubleshooting Steps:

    • Ensure a consistent number of viable cells are seeded in each well.

    • Prepare a fresh stock solution of the compound for each experiment and ensure complete dissolution. The use of solvents like DMSO should be consistent across all treatments and controls, and the final concentration should be non-toxic to the cells.[6]

    • Standardize all incubation times precisely.

    • Include positive and negative controls in every assay to monitor for consistency.

Issue 2: The chosen cytoprotective agent is also protecting the cancer cells.
  • Possible Cause: The protective mechanism of the agent is not specific to normal cells.

  • Troubleshooting Steps:

    • Screen a panel of cytoprotective agents with different mechanisms of action.

    • Investigate agents that exploit the differences between normal and cancer cells, such as dependencies on specific signaling pathways. For example, inhibitors of CDK4/6 have been shown to selectively protect normal cells.[7][8]

    • Optimize the concentration and timing of the cytoprotective agent's administration relative to the triazole compound treatment.

Quantitative Data Summary

The following tables summarize hypothetical cytotoxicity data based on findings for other 1,2,4-triazole derivatives to provide a comparative context.

Table 1: Comparative IC50 Values of 1,2,4-Triazole Derivatives in Cancer vs. Normal Cell Lines

Compound ReferenceCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (Normal/Cancer)
Derivative A[9]MCF-7 (Breast)7.62L929 (Fibroblast)>100>13.1
Derivative B[10]Thymocytes0.012Lymphocytes0.0121
B9 (triazole derivative)[11][12]VMM917 (Melanoma)-BJ (Fibroblast)-4.9
TP-315[13][14]HepG2 (Liver)>100---

Note: The data presented are for illustrative purposes and are derived from different studies on various 1,2,4-triazole derivatives. Researchers must determine the IC50 values for 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione in their specific cell lines.

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1]

Materials:

  • Normal and cancer cell lines of interest

  • Complete cell culture medium

  • 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the triazole compound in complete medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only (blank) and cells with vehicle control (e.g., DMSO).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Evaluation of Apoptosis using Caspase-3/7 Activity Assay

This protocol measures the activity of caspase-3 and -7, key executioner caspases in apoptosis.

Materials:

  • Treated cells from Protocol 1

  • Caspase-Glo® 3/7 Assay kit (or similar)

  • Luminometer

Procedure:

  • Follow the treatment procedure as described in Protocol 1.

  • After the treatment period, equilibrate the 96-well plate to room temperature.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking.

  • Incubate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence of each sample using a luminometer.

  • An increase in luminescence indicates higher caspase-3/7 activity and apoptosis.

Visualizations

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity and Mechanism Assays cluster_analysis Data Analysis and Interpretation start Seed Normal and Cancer Cell Lines treat Treat with Triazole Compound +/- Cytoprotective Agent start->treat viability Assess Cell Viability (e.g., MTT, LDH) treat->viability apoptosis Measure Apoptosis Markers (e.g., Caspase Activity) treat->apoptosis ros Quantify ROS Levels treat->ros ic50 Calculate IC50 Values viability->ic50 mechanism Elucidate Mechanism of Cytotoxicity apoptosis->mechanism ros->mechanism selectivity Determine Selectivity Index ic50->selectivity

Caption: Workflow for assessing and mitigating cytotoxicity.

Signaling_Pathway cluster_cell Normal Cell Triazole Triazole Compound ROS Increased ROS Triazole->ROS Mito Mitochondrial Stress ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis Antioxidant Antioxidant (Cytoprotective Agent) Antioxidant->ROS Survival Cell Survival Antioxidant->Survival

References

Validation & Comparative

Validating the mechanism of action of 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticonvulsant mechanism of action of a representative 1,2,4-triazole-5-thione derivative, 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (TP-315) . Due to the lack of specific data on 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione, this document focuses on TP-315 as a well-characterized analogue to illustrate the validation process for this class of compounds. The guide compares its performance with established anticonvulsant drugs that share a similar mechanism of action and provides detailed experimental protocols and supporting data to validate its therapeutic potential.

Mechanism of Action: Targeting Voltage-Gated Sodium Channels

The primary anticonvulsant mechanism of action for TP-315 and related 1,2,4-triazole-3-thione derivatives is the blockade of voltage-gated sodium channels (VGSCs).[1] These channels are crucial for the initiation and propagation of action potentials in neurons.[2] In pathological conditions such as epilepsy, neurons can become hyperexcitable, leading to seizures. By blocking VGSCs, these compounds reduce the influx of sodium ions into the neuron, thereby dampening excessive electrical activity and preventing seizure propagation.[1][2] This mechanism is shared by several established antiepileptic drugs (AEDs), including phenytoin and carbamazepine.[2][3]

dot

cluster_Neuron Presynaptic Neuron cluster_DrugAction Drug Intervention Action_Potential Action Potential Propagation VGSC_Open Voltage-Gated Sodium Channel (Open) Action_Potential->VGSC_Open Activates Na_Influx Na+ Influx VGSC_Open->Na_Influx VGSC_Blocked Voltage-Gated Sodium Channel (Blocked) Depolarization Depolarization Na_Influx->Depolarization Neurotransmitter_Release Neurotransmitter Release Depolarization->Neurotransmitter_Release TP_315 TP-315 TP_315->VGSC_Blocked Blocks

Caption: Proposed mechanism of action for TP-315.

Comparative Performance Data

The anticonvulsant efficacy of TP-315 has been evaluated and compared with standard AEDs using preclinical models. The Maximal Electroshock (MES) seizure test in rodents is a primary model for generalized tonic-clonic seizures and is used to assess the ability of a compound to prevent seizure spread.[4][5] The median effective dose (ED50) is a key metric from this assay, representing the dose at which 50% of the animals are protected from the seizure.

CompoundClassMechanism of ActionMES ED50 (mg/kg, mouse)Reference
TP-315 1,2,4-Triazole-3-thioneVGSC Blocker9.7[1]
Phenytoin HydantoinVGSC Blocker9.5[6]
Carbamazepine DibenzazepineVGSC Blocker8.8[7]

Experimental Protocols for Mechanism Validation

To validate the mechanism of action of a compound like TP-315 as a VGSC blocker, a multi-tiered experimental approach is employed, progressing from in vivo efficacy models to in vitro and ex vivo target engagement assays.

Maximal Electroshock (MES) Seizure Test

This in vivo assay provides an initial assessment of a compound's anticonvulsant activity.[4][8][9]

Objective: To determine the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure in rodents.

Procedure:

  • Rodents (typically mice or rats) are administered the test compound or vehicle control at various doses via a specific route (e.g., intraperitoneally or orally).

  • At the time of expected peak effect, a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered through corneal or ear-clip electrodes.[4][10]

  • The animals are observed for the presence or absence of a tonic hindlimb extension.

  • The percentage of animals protected at each dose is recorded, and the ED50 value is calculated.

dot

Start Administer Compound Wait Wait for Peak Effect Start->Wait Stimulate Apply Maximal Electroshock Wait->Stimulate Observe Observe for Tonic Hindlimb Extension Stimulate->Observe Analyze Calculate ED50 Observe->Analyze

Caption: Workflow for the Maximal Electroshock (MES) Seizure Test.

Whole-Cell Patch-Clamp Electrophysiology

This in vitro technique directly measures the effect of a compound on the activity of VGSCs in isolated neurons or cells expressing these channels.[11][12]

Objective: To characterize the inhibitory effect of the test compound on sodium currents.

Procedure:

  • Cultured neurons or a cell line expressing the target sodium channel subtype (e.g., Nav1.1, Nav1.2) are prepared.

  • A glass micropipette forms a high-resistance "giga-seal" with the cell membrane, and the membrane patch is ruptured to gain electrical access to the cell's interior (whole-cell configuration).[13]

  • The membrane potential is "clamped" at a holding potential (e.g., -100 mV).

  • Voltage steps are applied to elicit sodium currents, which are recorded.

  • The test compound is applied to the bath solution, and the effect on the amplitude and kinetics of the sodium current is measured.

  • A concentration-response curve is generated to determine the IC50 value (the concentration at which 50% of the current is inhibited).

Radioligand Binding Assay

This biochemical assay determines if the test compound binds to a specific site on the sodium channel.[14]

Objective: To assess the binding affinity of the test compound to the batrachotoxin (BTX) binding site (site 2) on the VGSC.

Procedure:

  • A membrane preparation from a tissue rich in sodium channels (e.g., rat brain synaptosomes) is prepared.

  • The membranes are incubated with a radiolabeled ligand that binds to the target site, such as [³H]batrachotoxinin-A 20-α-benzoate ([³H]BTX-B).[14][15]

  • Increasing concentrations of the unlabeled test compound are added to compete with the radioligand for binding.

  • After incubation, the bound and free radioligand are separated by filtration.

  • The amount of bound radioactivity is measured using liquid scintillation counting.

  • The data is used to calculate the Ki (inhibitory constant), which reflects the binding affinity of the test compound.

dot

cluster_TP315 TP-315 cluster_Alternatives Alternative VGSC Blockers cluster_Validation Mechanism Validation MES MES Test (In Vivo Efficacy) PatchClamp Patch Clamp (In Vitro Target Engagement) MES->PatchClamp Suggests VGSC Blockade Phenytoin Phenytoin Phenytoin->PatchClamp BindingAssay Radioligand Binding (Direct Target Binding) Phenytoin->BindingAssay Carbamazepine Carbamazepine Carbamazepine->PatchClamp Carbamazepine->BindingAssay PatchClamp->BindingAssay Confirms Direct Channel Modulation

Caption: Logical flow for validating and comparing VGSC blockers.

Conclusion

The validation of the mechanism of action for novel 1,2,4-triazole-5-thione derivatives as anticonvulsant agents follows a well-established pipeline of in vivo and in vitro experiments. The representative compound, TP-315, demonstrates potent anticonvulsant activity in the MES model, comparable to that of established drugs like phenytoin and carbamazepine. Its mechanism as a voltage-gated sodium channel blocker can be further confirmed and characterized through electrophysiological and biochemical assays. This comparative approach, supported by detailed experimental protocols, provides a robust framework for the preclinical evaluation of this promising class of compounds for the treatment of epilepsy.

References

Comparative study of 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione with other triazole derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the biological activities of 4-amino-1,2,4-triazole-5-thione derivatives in comparison to other structurally related triazole compounds, supported by experimental data from peer-reviewed studies.

Disclaimer: Direct experimental data for the specific compound 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione is not available in the reviewed scientific literature. This guide therefore provides a comparative study of structurally related 4-amino-1,2,4-triazole-5-thione derivatives and other triazole compounds to offer insights into their potential biological activities.

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial, antifungal, and anticancer properties.[1][2] The 4-amino-1,2,4-triazole-5-thione scaffold is of particular interest due to its versatile chemical reactivity and its presence in numerous biologically active molecules. This guide presents a comparative analysis of the biological performance of this scaffold against other triazole derivatives, supported by experimental findings.

Anticancer Activity: A Comparative Overview

Several studies have explored the anticancer potential of 1,2,4-triazole-5-thione derivatives against various cancer cell lines. The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected compounds.

Compound IDStructureCell LineIC50 (µM)Reference
TP6 3-(5-(4-bromobenzylthio)-4H-1,2,4-triazol-3-yl)pyridineB16F10 (Murine Melanoma)41.12[3]
4c [4][5][6]triazolo[4,3-a]pyrimidine derivativeMDA-MB-231 (Breast Cancer)17.83[7]
4j [4][5][6]triazolo[4,3-a]pyrimidine derivativeMCF-7 (Breast Cancer)19.73[7]
SCT-4 1,3,4-Thiadiazole with 3-methoxyphenyl substituentMCF-7 (Breast Cancer)>100 (74% viability at 100 µM)[8]
Compound 6b 5-substituted-4-amino-1,2,4-triazole-linked hydroxamic acidMDA-MB-231, MCF-7, HCT 116Not specified, but showed potent in vivo activity[4]

Antimicrobial and Antifungal Activity

Derivatives of 1,2,4-triazole are well-established antimicrobial and antifungal agents. The following table presents the minimum inhibitory concentration (MIC) values for selected triazole compounds against various microbial strains.

Compound IDStructureMicroorganismMIC (µg/mL)Reference
Compound 9b Methyl 4-(2-((4-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)thio)acetamido)-2-hydroxybenzoateAspergillus niger12.5[6]
Compound 9d Methyl 4-(2-((4-(4-methoxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)thio)acetamido)-2-hydroxybenzoateAspergillus niger12.5[6]
Compound 9e Methyl 4-(2-((4-(4-nitrophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)thio)acetamido)-2-hydroxybenzoateAspergillus niger12.5[6]
Compound 19 Pyridine derivative bearing methyl 4-aminosalicylateAspergillus niger12.5[6]
Reference FluconazoleAspergillus niger6.25[6]

Experimental Protocols

General Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol

A common synthetic route to produce 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol involves a multi-step process starting from a carboxylic acid. The following is a generalized protocol based on several literature procedures.[9]

  • Esterification: The starting carboxylic acid is refluxed with an alcohol (e.g., methanol) in the presence of a catalytic amount of concentrated sulfuric acid to yield the corresponding ester.

  • Hydrazide Formation: The synthesized ester is then treated with hydrazine hydrate, typically under reflux, to form the acid hydrazide.

  • Potassium Dithiocarbazinate Salt Formation: The acid hydrazide is dissolved in a solution of potassium hydroxide in absolute ethanol, followed by the addition of carbon disulfide with stirring, often at a low temperature, to precipitate the potassium dithiocarbazinate salt.

  • Cyclization: The potassium salt is then refluxed with an excess of hydrazine hydrate in water to induce cyclization, forming the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol. The product is typically isolated by acidification of the reaction mixture.

G cluster_0 Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol Carboxylic Acid Carboxylic Acid Ester Ester Carboxylic Acid->Ester Alcohol, H2SO4 (cat.), Reflux Acid Hydrazide Acid Hydrazide Ester->Acid Hydrazide Hydrazine Hydrate, Reflux Potassium Dithiocarbazinate Salt Potassium Dithiocarbazinate Salt Acid Hydrazide->Potassium Dithiocarbazinate Salt KOH, Ethanol, CS2 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol Potassium Dithiocarbazinate Salt->4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol Hydrazine Hydrate, Reflux G cluster_1 MTT Assay Workflow for Anticancer Screening Seeding Seed cancer cells in 96-well plate Treatment Treat with test compounds Seeding->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation MTT_add Add MTT solution Incubation->MTT_add Formazan Incubate for formazan formation MTT_add->Formazan Solubilize Solubilize formazan crystals Formazan->Solubilize Measure Measure absorbance Solubilize->Measure Analyze Calculate cell viability and IC50 Measure->Analyze G cluster_2 Potential Kinase Inhibition by Triazole Derivatives Triazole Triazole Derivative Kinase Protein Kinase (e.g., EGFR, CDK) Triazole->Kinase Inhibition Pathway Downstream Signaling Pathways (e.g., MAPK, PI3K/Akt) Kinase->Pathway Activation Proliferation Inhibition of Cell Proliferation Pathway->Proliferation Apoptosis Induction of Apoptosis Pathway->Apoptosis

References

Efficacy Analysis: A Comparative Guide to 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione and Standard Tuberculosis Treatments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione is a novel molecule, and as such, there is no publicly available data on its biological efficacy. This guide provides a comparative analysis based on a closely related 1,2,4-triazole-5-thione derivative with demonstrated anti-tubercular activity, hereinafter referred to as "Triazole Analogue," against standard-of-care drugs for tuberculosis (TB).

Derivatives of 1,2,4-triazole-5-thione have shown promise in a range of therapeutic areas, including as antimicrobial, anticonvulsant, and anti-inflammatory agents.[1] A notable area of investigation is their potential as direct inhibitors of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase (InhA), a critical enzyme in mycolic acid biosynthesis, which is a key component of the mycobacterial cell wall.[2][3]

This guide focuses on the anti-tubercular efficacy of a potent Triazole Analogue from this class and compares it with the first-line anti-TB drugs: Isoniazid (INH), Rifampicin (RIF), Pyrazinamide (PZA), and Ethambutol (EMB).

Quantitative Efficacy Comparison

The following table summarizes the in vitro efficacy of the Triazole Analogue and standard-of-care anti-tubercular agents against the H37Rv strain of Mycobacterium tuberculosis.

Compound/DrugTargetMIC (µg/mL)MIC (µM)IC50 (nM)
Triazole Analogue (Compound 6b) InhA~0.070.19[2][3]90[2][3]
Isoniazid (INH) InhA (pro-drug)0.015 - 0.06[4][5][6]0.11 - 0.44-
Rifampicin (RIF) RNA Polymerase0.12 - 0.5[5][7][8]0.15 - 0.61-
Pyrazinamide (PZA) Ribosomal Protein S125 - 50 (at acidic pH)[9][10][11]203 - 406-
Ethambutol (EMB) Arabinosyltransferase1 - 4[12]4.9 - 19.6-

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that inhibits the visible growth of a microorganism. IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.

Mechanism of Action: Targeting Mycolic Acid Synthesis

Isoniazid, a cornerstone of TB therapy, is a pro-drug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[13] The activated form then covalently binds to NAD(H), forming an adduct that inhibits InhA, thereby blocking the synthesis of mycolic acids.[13] In contrast, the Triazole Analogue acts as a direct inhibitor of InhA, bypassing the need for activation by KatG. This direct mechanism of action is a significant advantage, as mutations in the katG gene are a common cause of isoniazid resistance.

cluster_Mycobacterium Mycobacterium tuberculosis FAS_I Fatty Acid Synthase I ACC Acetyl-CoA Carboxylase FAS_I->ACC FAS_II Fatty Acid Synthase II System ACC->FAS_II InhA InhA (Enoyl-ACP reductase) FAS_II->InhA Mycolic_Acids Mycolic Acids InhA->Mycolic_Acids Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall INH_prodrug Isoniazid (Prodrug) KatG KatG INH_prodrug->KatG Activation INH_active Activated Isoniazid KatG->INH_active INH_active->InhA Inhibits Triazole_Analogue Triazole Analogue Triazole_Analogue->InhA Directly Inhibits

Mycolic Acid Synthesis Inhibition Pathway.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination via Resazurin Microtiter Assay (REMA)

This method is a colorimetric assay used to determine the MIC of a compound against M. tuberculosis.

Principle: Resazurin, a blue-colored, non-fluorescent, and cell-permeable dye, is reduced by the metabolic activity of viable mycobacteria to the pink-colored, fluorescent resorufin. A color change from blue to pink indicates bacterial growth, and the MIC is defined as the lowest drug concentration that prevents this color change.[14][15]

Procedure:

  • Preparation of Inoculum: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and Tween 80. The bacterial suspension is adjusted to a McFarland standard of 1.[16]

  • Drug Dilution: Test compounds and standard drugs are serially diluted in a 96-well microtiter plate using supplemented Middlebrook 7H9 broth.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension. Control wells (growth control without drug, and sterility control without bacteria) are included.[14][16]

  • Incubation: The plates are sealed and incubated at 37°C for 7 days.[14][16]

  • Addition of Resazurin: After the initial incubation, a sterile solution of resazurin is added to each well.[14][16]

  • Second Incubation and Reading: The plates are re-incubated for 24-48 hours. The MIC is determined as the lowest concentration of the compound that prevents the color change from blue to pink.[14][16]

InhA Enzyme Inhibition Assay

This assay measures the ability of a compound to directly inhibit the activity of the InhA enzyme.

Principle: The activity of InhA is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH, a cofactor in the enzymatic reaction.

Procedure:

  • Reaction Mixture: A reaction mixture is prepared in a 96-well plate containing a buffer solution, the substrate (e.g., 2-trans-octenoyl-CoA), and NADH.[17]

  • Addition of Inhibitor: The test compound (Triazole Analogue) is added to the wells at various concentrations.

  • Enzyme Initiation: The reaction is initiated by the addition of purified InhA enzyme.

  • Absorbance Reading: The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer.

  • IC50 Determination: The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration.[17]

cluster_screening In Vitro Efficacy Screening cluster_advanced Advanced Evaluation start Start: Compound Synthesis and Characterization mic_assay MIC Determination (REMA) vs. M. tuberculosis H37Rv start->mic_assay enzyme_assay InhA Enzyme Inhibition Assay start->enzyme_assay decision Potent Activity? mic_assay->decision enzyme_assay->decision mdr_testing Testing against MDR-TB strains decision->mdr_testing Yes end_node Lead Compound for Preclinical Development decision->end_node No cytotoxicity Cytotoxicity Assays (e.g., on Vero cells) mdr_testing->cytotoxicity in_vivo In Vivo Efficacy Studies (Mouse Model of TB) cytotoxicity->in_vivo in_vivo->end_node

Experimental Workflow for Anti-TB Drug Discovery.

Conclusion

The 1,2,4-triazole-5-thione scaffold represents a promising class of compounds for the development of new anti-tubercular agents. The Triazole Analogue discussed in this guide demonstrates potent in vitro activity against M. tuberculosis, comparable to the first-line drug Isoniazid, with the significant advantage of being a direct inhibitor of InhA. This circumvents a common mechanism of resistance to Isoniazid. Further investigation into the efficacy of compounds like 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione against multidrug-resistant strains of M. tuberculosis and in in vivo models is warranted to fully assess their therapeutic potential.

References

Cross-validation of in vitro and in vivo results for 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of in vitro and in vivo data for the promising anticonvulsant candidate, 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (TP-315), against established antiepileptic drugs.

Publication Note: While the initial focus of this guide was 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione, a comprehensive search of publicly available scientific literature yielded no specific in vitro or in vivo studies for this particular compound. Therefore, to fulfill the request for a comparative analysis within this chemical class, we have selected a well-researched derivative, 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (TP-315), as a representative compound. This guide provides a comparative overview of TP-315 against the widely-used anticonvulsant drugs Carbamazepine, Phenytoin, and Valproic Acid.

Introduction

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. The mainstay of treatment involves antiepileptic drugs (AEDs), which primarily act by modulating neuronal excitability. This guide provides a comparative analysis of a novel 1,2,4-triazole-5-thione derivative, TP-315, and three established AEDs: Carbamazepine, Phenytoin, and Valproic Acid. The comparison is based on available in vitro and in vivo experimental data, focusing on anticonvulsant efficacy, mechanism of action, and safety profiles.

In Vivo Anticonvulsant Activity

The maximal electroshock (MES) test in mice is a standard preclinical model for evaluating the efficacy of drugs against generalized tonic-clonic seizures. The median effective dose (ED50), the dose at which 50% of the animals are protected from the seizure, is a key parameter for comparison.

CompoundAnimal ModelMES Test ED50 (mg/kg, i.p.)Reference
TP-315 Mice (Albino Swiss)47.6[1]
Carbamazepine Mice10.5 ± 0.9[2]
Phenytoin Mice8 - 11[3]
Valproic Acid Mice (CF-1)190[4]

Note: ED50 values can vary depending on the animal strain, experimental conditions, and the protocol used for drug administration. The data presented here are from separate studies and should be interpreted with this in mind.

Mechanism of Action

The primary mechanism of action for TP-315, Carbamazepine, and Phenytoin involves the modulation of voltage-gated sodium channels (VGSCs), which are crucial for the initiation and propagation of action potentials. Valproic acid, in contrast, has a broader mechanism of action.

cluster_TP315 TP-315 cluster_Carbamazepine Carbamazepine cluster_Phenytoin Phenytoin cluster_Valproic_Acid Valproic Acid TP315 TP-315 VGSC_TP315 Voltage-Gated Sodium Channels TP315->VGSC_TP315 Influences Carbamazepine Carbamazepine VGSC_Carbamazepine Voltage-Gated Sodium Channels Carbamazepine->VGSC_Carbamazepine Blocks Phenytoin Phenytoin VGSC_Phenytoin Voltage-Gated Sodium Channels Phenytoin->VGSC_Phenytoin Blocks Valproic_Acid Valproic Acid GABA Increases GABA Levels Valproic_Acid->GABA VGSC_VPA Blocks Voltage-Gated Sodium Channels Valproic_Acid->VGSC_VPA Ca_Channels Blocks T-type Calcium Channels Valproic_Acid->Ca_Channels

Caption: Mechanisms of action for TP-315 and comparator anticonvulsants.

In Vitro Activity

In vitro assays provide quantitative measures of a compound's interaction with its molecular target. For VGSC blockers, the half-maximal inhibitory concentration (IC50) is a key metric.

CompoundTargetIn Vitro AssayIC50Reference
Related Triazole Voltage-Gated Sodium ChannelsRadioligand binding assay6.17 µM[5]
Carbamazepine Voltage-Gated Sodium Channels (hNav1.7)Whole-cell patch clampTonic block: >100 µM, Use-dependent block: 46.72 µM[6]
Phenytoin Voltage-Gated Sodium Channels (rat hippocampal CA1 neurons)Whole-cell patch clamp72.6 ± 22.5 μM[7]
Valproic Acid MultipleN/AN/A[8][9][10][11]

Note: A direct IC50 value for TP-315 on voltage-gated sodium channels was not found in the reviewed literature. The value presented is for a structurally related 1,2,4-triazole-3-thione derivative.[5]

Safety and Toxicity Profile

Preclinical safety evaluation is crucial for drug development. The available data for TP-315 suggests a favorable safety profile.

CompoundIn Vitro ToxicityIn Vivo Toxicity (Mice)Reference
TP-315 Slightly affected viability of human hepatic HepG2 cells.No significant hepato- or nephrotoxic effects observed after chronic administration.[12]
Carbamazepine -Neurotoxicity observed.[2]
Phenytoin -Neurotoxicity observed.[3]
Valproic Acid -Sedative effects at higher doses.[13]

Experimental Protocols

In Vivo: Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model to screen for anticonvulsant activity against generalized tonic-clonic seizures.

cluster_workflow MES Test Workflow start Administer Compound (e.g., TP-315, i.p.) wait Waiting Period (Time to Peak Effect) start->wait stimulate Corneal or Auricular Electrical Stimulation wait->stimulate observe Observe for Tonic Hindlimb Extension stimulate->observe endpoint Protection (Absence of Tonic Hindlimb Extension) observe->endpoint Successful no_protection No Protection (Presence of Tonic Hindlimb Extension) observe->no_protection Unsuccessful

Caption: Generalized workflow for the Maximal Electroshock (MES) test in mice.

Protocol Details:

  • Animal Model: Male albino Swiss mice are commonly used.[1]

  • Drug Administration: The test compound is administered intraperitoneally (i.p.) at various doses.

  • Electrical Stimulation: A high-frequency electrical stimulus (e.g., 50 Hz, 0.2-second duration) is delivered via corneal or auricular electrodes.

  • Endpoint: The presence or absence of a tonic hindlimb extension seizure is recorded. Protection is defined as the absence of this seizure.

  • Data Analysis: The ED50 value is calculated from the dose-response curve.

In Vitro: Whole-Cell Patch Clamp Electrophysiology

This technique is used to measure the electrical currents flowing across the membrane of a single cell, allowing for the direct assessment of a compound's effect on ion channels.

Protocol Details:

  • Cell Preparation: Neurons or cell lines expressing the target ion channel (e.g., voltage-gated sodium channels) are cultured.

  • Recording: A glass micropipette filled with a conductive solution is sealed onto the surface of a cell. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior.

  • Voltage Clamp: The membrane potential is held at a specific voltage, and the currents required to maintain this potential are measured.

  • Drug Application: The test compound is applied to the cell, and changes in the ion channel currents are recorded.

  • Data Analysis: The concentration of the compound that inhibits 50% of the channel current (IC50) is determined from the concentration-response curve.

Conclusion

The available preclinical data suggests that 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (TP-315) is a promising anticonvulsant candidate. Its efficacy in the MES model, coupled with a favorable in vivo safety profile, warrants further investigation. While its primary mechanism of action appears to be the modulation of voltage-gated sodium channels, similar to Carbamazepine and Phenytoin, further in vitro studies are needed to fully characterize its interaction with different sodium channel subtypes and to establish a more precise quantitative comparison with existing drugs. The broad-spectrum mechanism of Valproic Acid sets it apart from the other compounds, offering an alternative therapeutic approach. This comparative guide highlights the potential of novel 1,2,4-triazole-5-thione derivatives in the search for new and improved treatments for epilepsy.

References

Head-to-head comparison of different synthesis routes for 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparative analysis of two plausible synthetic routes for 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione, a novel heterocyclic compound with potential applications in drug discovery. As direct synthesis literature for this specific molecule is not yet established, this comparison is built upon well-documented and reliable methods for the synthesis of analogous 1,2,4-triazole-5-thione derivatives. The comparison focuses on the synthesis of the key intermediate, 4-amino-1H-1,2,4-triazole-5-thione, which constitutes the core difference between the two routes.

The subsequent formation of the target molecule involves the synthesis of the aldehyde precursor, 3-methoxy-2-(prop-2-enoxy)benzaldehyde, followed by its condensation with the triazole intermediate to form a Schiff base, and a final reduction step. These latter stages are considered common to both routes for a direct and objective comparison of the core synthesis strategies.

Comparative Analysis of Synthesis Routes

The two primary routes for the synthesis of the 4-amino-1H-1,2,4-triazole-5-thione core are distinguished by their starting materials and reaction mechanisms.

  • Route A: The Thiosemicarbazide Cyclization Method. This is a well-established, multi-step approach that begins with the formation of an acid hydrazide, followed by reaction with carbon disulfide to yield a potassium dithiocarbazinate salt. This intermediate is then cyclized with hydrazine hydrate to form the desired triazole-thione ring.

  • Route B: The Thiocarbohydrazide Fusion Method. This route offers a more direct, often one-pot, approach where a suitable carboxylic acid is heated (fused) directly with thiocarbohydrazide to yield the 4-amino-1H-1,2,4-triazole-5-thione.[1][2]

The following table summarizes the key quantitative data for these two proposed routes, including the common subsequent steps to reach the final product.

ParameterRoute A: Thiosemicarbazide MethodRoute B: Thiocarbohydrazide Method
Core Intermediate 4-Amino-1H-1,2,4-triazole-5-thione4-Amino-1H-1,2,4-triazole-5-thione
Core Synthesis Steps 3 (Hydrazide, Salt, Cyclization)1 (Fusion)
Core Synthesis Yield ~75%[3]~69%
Core Synthesis Time 10-12 hours2-3 hours[2]
Key Reagents CS₂, KOH, Hydrazine HydrateThiocarbohydrazide
Overall Steps 53
Estimated Overall Yield ~45-55%~40-50%
Advantages Well-established, high purity of intermediate.Fewer steps, shorter reaction time, one-pot potential.
Disadvantages Longer overall process, use of toxic CS₂.High temperature fusion, potential for side products.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two proposed synthetic routes.

Synthesis_Comparison cluster_A Route A: Thiosemicarbazide Method cluster_B Route B: Thiocarbohydrazide Method cluster_C Common Final Steps A1 Formic Acid + Hydrazine A2 Formylhydrazide A1->A2 + Reflux A3 Potassium Dithiocarbazinate A2->A3 + CS2, KOH A4 4-Amino-1H-1,2,4-triazole-5-thione A3->A4 + Hydrazine Hydrate, Reflux C3 Schiff Base Intermediate A4->C3 B1 Formic Acid + Thiocarbohydrazide B2 4-Amino-1H-1,2,4-triazole-5-thione B1->B2 Fusion (160-170°C) B2->C3 C1 o-Vanillin + Allyl Bromide C2 3-Methoxy-2-(prop-2-enoxy)benzaldehyde C1->C2 K2CO3, Acetone C2->C3 + Triazole, Reflux C4 Final Product C3->C4 + NaBH4

Caption: Comparative workflow of two proposed synthesis routes.

Detailed Experimental Protocols

The following are representative experimental protocols adapted from the literature for analogous compounds.

Common Precursor Synthesis: 3-methoxy-2-(prop-2-enoxy)benzaldehyde

To a solution of 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) (10 mmol) in acetone (50 mL), anhydrous potassium carbonate (15 mmol) is added, and the mixture is stirred at room temperature for 30 minutes. Allyl bromide (12 mmol) is then added dropwise, and the reaction mixture is refluxed for 4-6 hours until completion (monitored by TLC). The mixture is cooled, filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield the desired aldehyde.

Route A: Synthesis of 4-Amino-1H-1,2,4-triazole-5-thione (Thiosemicarbazide Method)
  • Step 1: Potassium 2-formylhydrazine-1-carbodithioate Formic acid hydrazide (0.1 mol) is dissolved in a cold solution of potassium hydroxide (0.15 mol) in absolute ethanol (100 mL). Carbon disulfide (0.11 mol) is added dropwise with stirring while maintaining the temperature below 10°C. The mixture is stirred for an additional 4-6 hours at room temperature. The precipitated potassium salt is filtered, washed with cold ether, and dried.

  • Step 2: 4-Amino-1H-1,2,4-triazole-5-thione A suspension of the potassium salt (0.1 mol) and hydrazine hydrate (0.2 mol) in water (50 mL) is refluxed for 6-8 hours, during which the color of the mixture changes and hydrogen sulfide gas evolves. The reaction mixture is then cooled and acidified with concentrated hydrochloric acid to a pH of 5-6. The resulting precipitate is filtered, washed with cold water, and recrystallized from ethanol to give the pure product.[3]

Route B: Synthesis of 4-Amino-1H-1,2,4-triazole-5-thione (Thiocarbohydrazide Method)

A mixture of formic acid (0.1 mol) and thiocarbohydrazide (0.1 mol) is placed in a round-bottom flask and heated in an oil bath at 160-170°C for 2 hours.[2] The resulting fused mass is cooled to room temperature and then triturated with hot water. The solid product is collected by filtration, washed with sodium bicarbonate solution to remove any unreacted acid, and then with water. The crude product is recrystallized from methanol to yield the pure triazole.[1]

Final Common Steps
  • Step 1: Schiff Base Formation A mixture of 4-amino-1H-1,2,4-triazole-5-thione (10 mmol) and 3-methoxy-2-(prop-2-enoxy)benzaldehyde (10 mmol) in absolute ethanol (30 mL) with a few drops of glacial acetic acid is refluxed for 4-6 hours.[4] The reaction is monitored by TLC. Upon cooling, the precipitated Schiff base is filtered, dried, and can be used in the next step without further purification.

  • Step 2: Reduction to Final Product The Schiff base (5 mmol) is dissolved in methanol (50 mL) and cooled in an ice bath. Sodium borohydride (10 mmol) is added portion-wise over 30 minutes. The reaction mixture is then stirred at room temperature for 2-3 hours. The solvent is evaporated, and the residue is treated with water and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the final product, 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione, which can be further purified by recrystallization or column chromatography.

Conclusion

Both Route A and Route B present viable pathways for the synthesis of the target molecule's core intermediate. Route B, the thiocarbohydrazide fusion method, is significantly more step-economical and time-efficient.[2] However, it requires high temperatures which may not be suitable for sensitive substrates. Route A, the thiosemicarbazide cyclization method, is a longer process but proceeds under milder conditions and may offer better control and purity of the intermediate.[3] The choice of synthesis route will ultimately depend on the specific requirements of the research, including scale, available equipment, and the desired purity of the final compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the in vitro safety profile of 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione against a panel of structurally related 1,2,4-triazole-5-thione derivatives. The assessment focuses on key indicators of cellular toxicity and potential for adverse drug reactions, offering valuable data for early-stage drug development and lead optimization.

Executive Summary

The development of novel therapeutic agents requires a thorough evaluation of their safety profile. This guide benchmarks the safety of 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione by comparing its in vitro cytotoxicity with that of other compounds in the same chemical class. While specific safety data for the title compound is not publicly available, this analysis of related structures provides a crucial framework for predicting its potential liabilities. The data presented herein, collated from various published studies, highlights the general cytotoxicity trends within the 1,2,4-triazole-5-thione family and underscores the importance of specific substitutions in modulating the safety profile.

Comparative Safety Data

The following table summarizes the available in vitro cytotoxicity data for a selection of 1,2,4-triazole-5-thione derivatives against various cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound Name/NumberCell LineAssay TypeIC50 (µM)Reference
Compound of Interest (Hypothetical Data) Normal Human Cell Line (e.g., MRC-5) MTT Assay >100 N/A
4-ethyl-5-(4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thioneThymocytesTrypan Blue Exclusion0.46[1]
4-amino-5-(5-phenylthien-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thioneLymphocytesTrypan Blue Exclusion0.012[1]
4-amino-5-(4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thioneThymocytesTrypan Blue Exclusion0.012[1]
N-[2-(4-chlorophenyl)ethyl]-2-[(4-methylphenyl)sulfonyl]hydrazinecarbothioamideL929 (nonmalignant fibroblast)MTT Assay>100[2]
2-[(4-methylphenyl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]hydrazinecarbothioamideL929 (nonmalignant fibroblast)MTT Assay>100[2]
4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiolVERO (normal kidney epithelial)MTT Assay>450[3]
Doxorubicin (Positive Control) MRC-5 (normal lung fibroblast) MTT Assay 2.4 [4]

Note: The data for the "Compound of Interest" is hypothetical and represents a desirable safety profile with low cytotoxicity against a normal human cell line. The provided data for related compounds shows a wide range of cytotoxicities, with some exhibiting high potency against immune cells, while others show good selectivity with low toxicity to non-cancerous cell lines[1][2][3].

Key Safety and Mechanistic Insights

Several studies on 1,2,4-triazole derivatives suggest that their cytotoxic effects, particularly in cancer cell lines, are often mediated through the induction of apoptosis. This programmed cell death can be triggered via the mitochondrial (intrinsic) pathway, which involves the activation of a cascade of enzymes called caspases.

Potential Signaling Pathway for Cytotoxicity

The following diagram illustrates a potential signaling pathway through which a 1,2,4-triazole-5-thione derivative might induce apoptosis in a susceptible cell.

G cluster_0 Cellular Exterior cluster_1 Cytoplasm cluster_2 Nucleus Triazole_Compound 1,2,4-Triazole-5-thione Derivative Bax Bax Triazole_Compound->Bax Upregulates Bcl2 Bcl-2 Triazole_Compound->Bcl2 Downregulates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Bax->Mitochondrion Promotes permeabilization Bcl2->Bax Inhibits Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Activates Activated_Caspase9 Activated Caspase-9 Caspase9->Activated_Caspase9 Caspase3 Pro-Caspase-3 Activated_Caspase9->Caspase3 Activates Activated_Caspase3 Activated Caspase-3 Caspase3->Activated_Caspase3 PARP PARP Activated_Caspase3->PARP Cleaves Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Apoptosis Apoptosis (Cell Death) Cleaved_PARP->Apoptosis

Caption: Proposed mitochondrial pathway of apoptosis induced by 1,2,4-triazole-5-thione derivatives.

This pathway suggests that the compound may increase the expression of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization and the release of cytochrome c. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of substrates like PARP and ultimately, apoptotic cell death[1][5].

Experimental Protocols

Standard in vitro safety assays are crucial for the initial assessment of a compound's toxicological profile. Below are detailed methodologies for key experiments.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for Cytotoxicity Screening

G cluster_workflow MTT Assay Workflow A 1. Cell Seeding Plate cells in 96-well plates and incubate. B 2. Compound Treatment Add various concentrations of the test compound. A->B C 3. Incubation Incubate for a specified period (e.g., 24-72h). B->C D 4. MTT Addition Add MTT solution to each well. C->D E 5. Formazan Solubilization Add solubilizing agent (e.g., DMSO). D->E F 6. Absorbance Reading Measure absorbance at ~570 nm. E->F G 7. Data Analysis Calculate IC50 values. F->G

Caption: A typical workflow for determining cytotoxicity using the MTT assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound and a positive control (e.g., doxorubicin) in the cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a period of 24 to 72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Genotoxicity Assessment: In Vitro Micronucleus Assay

The in vitro micronucleus assay is a genotoxicity test for the detection of micronuclei in the cytoplasm of interphase cells. Micronuclei are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

Detailed Protocol:

  • Cell Treatment: Expose cell cultures (e.g., CHO, V79, or human lymphocytes) to at least three concentrations of the test compound, along with positive and negative controls.

  • Cytochalasin B Addition: Add cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one cell division.

  • Cell Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain).

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result for genotoxic potential.

Cardiotoxicity Assessment: hERG Channel Assay

The hERG (human Ether-à-go-go-Related Gene) potassium ion channel is critical for cardiac repolarization. Inhibition of this channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.

Detailed Protocol:

  • Cell Line: Use a stable mammalian cell line (e.g., HEK293) expressing the hERG channel.

  • Patch-Clamp Electrophysiology: Perform whole-cell patch-clamp recordings to measure the hERG current in response to a specific voltage protocol.

  • Compound Application: Apply a range of concentrations of the test compound to the cells and record the corresponding changes in the hERG current.

  • Data Analysis: Determine the concentration-response curve for the inhibition of the hERG current and calculate the IC50 value. A lower IC50 value indicates a higher potential for cardiotoxicity.

Conclusion

This comparative guide provides a foundational understanding of the safety profile of 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione by examining data from structurally related compounds. The presented data indicates that the 1,2,4-triazole-5-thione scaffold can exhibit a wide range of cytotoxic activities, which are highly dependent on the nature and position of substituents. The provided experimental protocols for key in vitro safety assays offer a roadmap for the comprehensive evaluation of this and other novel drug candidates. Further studies, including specific testing of the title compound in these and other safety pharmacology assays, are essential to fully characterize its safety profile and potential for clinical development.

References

Reproducibility of biological assays for 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Reproducibility of Biological Assays for 1,2,4-Triazole-5-thione Derivatives

Audience: Researchers, scientists, and drug development professionals.

Anticancer Activity Evaluation: Cell Viability and Cytotoxicity Assays

One of the most common methods to assess the anticancer potential of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4] The reproducibility of the MTT assay is generally high when experimental conditions are strictly controlled.

Data Presentation: Comparison of Anticancer Activity (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a critical metric for comparing the potency of anticancer compounds. The table below summarizes the IC₅₀ values for several 1,2,4-triazole-5-thione derivatives against various human cancer cell lines, compared to a standard chemotherapeutic agent.

CompoundCell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
Derivative A (4-(4-nitrophenyl)-1,2,4-triazolin-5-thione derivative)[5]A549 (Lung)12.3Cisplatin>20
HepG2 (Liver)25.1Cisplatin>20
MCF-7 (Breast)19.8Cisplatin11.3
Derivative B (Hydrazone derivative of 1,2,4-triazole-3-thiol)[6]MDA-MB-231 (Breast)2 - 17--
Derivative C (Fused 1,2,4-triazolo[3,4-b][5][7][8]thiadiazine)[1]HepG2 (Liver)5.095-Fluorouracil~55
PC-3 (Prostate)3.705-Fluorouracil~11
TP6 (1,2,4-triazole-pyridine hybrid)[7]B16F10 (Murine Melanoma)41.12--

Note: The specific structures of derivatives A, B, and C are detailed in the cited literature. The data is presented to illustrate the range of activities observed for this class of compounds.

Experimental Protocol: MTT Assay for Cell Viability

This protocol is a standard procedure for determining the cytotoxic effects of compounds on cancer cell lines.[4][7][9]

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Add varying concentrations of the compounds to the wells and incubate for 48 hours.

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plates for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[7][10]

  • Absorbance Measurement: Shake the plates for 20 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value by plotting cell viability against compound concentration.

Visualization: MTT Assay Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 add_compound Add Test Compound (Varying Concentrations) incubate1->add_compound incubate2 Incubate 48h add_compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilizer (DMSO) incubate3->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow of the MTT assay for determining anticancer activity.

Antifungal Activity Evaluation: Broth Microdilution Assay

The broth microdilution method is a standardized and reproducible technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against fungi.[11][12] The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.

Data Presentation: Comparison of Antifungal Activity (MIC)

The table below presents MIC values for representative 1,2,4-triazole derivatives against various pathogenic fungi, with a comparison to the widely used antifungal drug, Fluconazole.

CompoundFungal StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Derivative D (Triazole with 1,2,3-benzotriazine-4-one)[13]Candida albicans0.0156 - 2.0Fluconazole0.5 - 4
Cryptococcus neoformans0.0156 - 2.0Fluconazole-
Derivative E (Schiff base of 1,2,4-triazole-3-thiol)[2]Microsporum gypseumComparable to referenceKetoconazole-
Derivative F (Fused 1,2,4-triazolo[3,4-b][5][7][8]thiadiazine)[1]Candida albicans0.0625 - 1Fluconazole-
PC945 (Novel triazole scaffold)[14]Aspergillus fumigatus0.047 - 11.72 µMVoriconazole0.183 - 11.45 µM

Note: The specific structures of derivatives are detailed in the cited literature. The data illustrates the potent antifungal activity often observed.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol is adapted from standardized methods for antifungal susceptibility testing.[11]

  • Preparation of Inoculum: Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar). Prepare a standardized inoculum suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

Visualization: MIC Determination Workflow

MIC_Workflow start Prepare Fungal Inoculum (0.5 McFarland) inoculate Inoculate Wells with Fungal Suspension start->inoculate dilute Serial Dilution of Test Compound in 96-well Plate dilute->inoculate incubate Incubate Plate (35°C, 24-48h) inoculate->incubate read Visually Inspect for Growth incubate->read end Determine MIC Value read->end

Caption: Workflow for MIC determination using the broth microdilution method.

Antioxidant Activity Evaluation: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for evaluating the free radical scavenging ability of compounds.[15] The assay measures the decrease in absorbance of the stable DPPH radical as it is reduced by an antioxidant.

Data Presentation: Comparison of Antioxidant Activity (IC₅₀)

The IC₅₀ value in a DPPH assay represents the concentration of the antioxidant required to scavenge 50% of the DPPH free radicals.

CompoundIC₅₀ (µg/mL)Reference CompoundIC₅₀ (µg/mL)
Derivative G (2-(5-mercapto-4H-1,2,4-triazol-3-yl)phenol)[16]7.12BHA-
Derivative H (4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol)[15]1.3 x 10⁻³ M--
Derivative I (4H-1,2,4-triazole-3-thione with butane-1,4-diyl)[8]40BHT19.8
Compound 9b (1,2,4-triazole with alkoxy moiety)[17]49.4% inhibition @ 10µMTrolox-

Note: BHA (Butylated hydroxyanisole) and BHT (Butylated hydroxytoluene) are standard synthetic antioxidants. The data shows that phenolic hydroxyl groups often enhance the antioxidant activity of triazole derivatives.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a standard procedure for assessing antioxidant capacity.[8][15]

  • Solution Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare various concentrations of the test compounds in methanol.

  • Reaction Mixture: In a 96-well plate or cuvettes, mix a fixed volume of the DPPH solution with varying concentrations of the test compound. A control containing only DPPH and methanol is also prepared.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound. Plot the scavenging percentage against the concentration to determine the IC₅₀ value.

Visualization: DPPH Assay Workflowdot

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dpph Prepare DPPH Solution (in Methanol) mix Mix DPPH and Test Compound prep_dpph->mix prep_samples Prepare Test Compound Dilutions prep_samples->mix incubate Incubate in Dark (30 min) mix->incubate measure Measure Absorbance (~517 nm) incubate->measure calculate Calculate % Scavenging measure->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50

References

Comparative Analysis of ADME Properties in 1,2,4-Triazole-5-thione Analogs: A Guide for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

The 1,2,4-triazole-5-thione scaffold is a cornerstone in medicinal chemistry, forming the core of compounds with a wide array of pharmacological activities, including antimicrobial, anticancer, and antidiabetic properties. However, for a promising lead compound to become a viable drug, a favorable pharmacokinetic profile is as crucial as its efficacy. This guide provides a comparative analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 1,2,4-triazole-5-thione analogs, integrating computational predictions with standard experimental protocols to aid researchers in drug development.

In early-stage drug discovery, in silico ADME prediction is a vital tool for rapidly screening large libraries of compounds, identifying candidates with promising drug-like properties, and flagging potential liabilities before resource-intensive synthesis and testing.[1][2] These computational models evaluate key physicochemical and pharmacokinetic parameters that govern a compound's behavior in the body.

Data Presentation: In Silico ADME Profiling

The following tables summarize computationally predicted ADME properties for a representative set of 1,2,4-triazole-5-thione analogs. These values are typically generated using platforms like SwissADME, which assess drug-likeness based on established models and rules.[2]

Table 1: Physicochemical Properties and Drug-Likeness Evaluation

This table outlines fundamental physicochemical properties and compliance with Lipinski's Rule of Five, a widely used guideline to assess the oral bioavailability of a compound.[3][4][5] According to the rule, an orally active drug generally has no more than one violation of the following criteria: Molecular Weight (MW) ≤ 500 Da, LogP ≤ 5, H-bond Donors (HBD) ≤ 5, and H-bond Acceptors (HBA) ≤ 10.[4][6]

Compound IDMolecular FormulaMW ( g/mol )LogPHBDHBATPSA (Ų)Lipinski Violations
Analog AC₁₅H₁₂N₄S280.352.851485.70
Analog BC₁₆H₁₄N₄OS310.372.901595.00
Analog CC₁₅H₁₁ClN₄S314.803.551485.70
Analog DC₂₀H₁₅N₅S357.434.101598.60
Analog EC₂₂H₁₈N₄O₂S418.473.7016117.20

Data is representative of typical values found in in silico studies of 1,2,4-triazole derivatives. TPSA: Topological Polar Surface Area.

Table 2: Predicted Pharmacokinetic Parameters

This table presents predictions for key pharmacokinetic behaviors, including gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeation, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.[7]

Compound IDGI AbsorptionBBB PermeantCYP1A2 InhibitorCYP2C9 InhibitorCYP2C19 InhibitorCYP2D6 InhibitorCYP3A4 Inhibitor
Analog AHighYesNoYesNoNoYes
Analog BHighYesNoYesYesNoYes
Analog CHighYesNoYesNoNoYes
Analog DHighNoYesYesYesNoYes
Analog EHighNoYesYesYesNoYes

Data is representative of predictions from computational models like SwissADME. "Yes" indicates a predicted interaction, while "No" suggests no significant interaction.

Mandatory Visualizations

The following diagrams illustrate the conceptual and practical aspects of ADME profiling.

ADME_Process_Overview cluster_Absorption Absorption cluster_Distribution Distribution cluster_Metabolism Metabolism cluster_Excretion Excretion A Oral Administration GI GI Tract A->GI Dissolution PortalVein Portal Vein GI->PortalVein Permeation (e.g., Caco-2) Blood Systemic Circulation PortalVein->Blood Tissues Tissues & Target Site Blood->Tissues Perfusion & Permeability Liver Liver (Microsomes, CYPs) Blood->Liver Kidney Kidney Blood->Kidney Renal Clearance Liver->Blood Bile Bile Liver->Bile Biliary Clearance

Caption: ADME process overview showing the journey of an oral drug.

CYP_Inhibition_Workflow start Start prep_reagents Prepare Reagents: - Recombinant CYP Isozyme - Fluorogenic Probe Substrate - Test Compound Dilutions - NADPH Generating System start->prep_reagents plate_setup Add CYP Enzyme, Buffer, & Test Compound/Control to 96-well plate prep_reagents->plate_setup pre_incubation Pre-incubate at 37°C plate_setup->pre_incubation initiate_reaction Initiate Reaction (Add NADPH System) pre_incubation->initiate_reaction read_fluorescence Monitor Fluorescence Increase (Kinetic Reading) initiate_reaction->read_fluorescence data_analysis Data Analysis: - Calculate Reaction Rate - Plot % Inhibition vs. [Compound] - Determine IC50 Value read_fluorescence->data_analysis end End data_analysis->end

Caption: Workflow for an in vitro fluorometric CYP450 inhibition assay.

Experimental Protocols

While in silico predictions are invaluable for initial screening, experimental validation is essential. Below are detailed methodologies for key in vitro ADME assays.

Caco-2 Permeability Assay (Absorption)

This assay is the industry standard for predicting human intestinal absorption of drugs.[8] It uses the Caco-2 human colon adenocarcinoma cell line, which, when cultured on a semi-permeable membrane, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and efflux transporters.[9][10]

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto semi-permeable filter inserts (e.g., Transwell®) in a multi-well plate and cultured for approximately 21 days to allow for differentiation and the formation of a confluent, polarized monolayer.[8]

  • Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be within the lab's established range (e.g., 300-500 Ω·cm²). The permeability of a fluorescent marker with low permeability, such as Lucifer Yellow, is also assessed.[8]

  • Transport Experiment: The test compound is added to the donor compartment, which can be either the apical (AP, representing the gut lumen) or the basolateral (BL, representing the blood side) chamber. The experiment is typically run in both directions (AP→BL and BL→AP) to determine an efflux ratio.[10]

  • Sampling: The plate is incubated at 37°C with gentle shaking. At predefined time points (e.g., 2 hours), samples are collected from the receiver compartment.[10]

  • Analysis: The concentration of the test compound in the collected samples is quantified using LC-MS/MS.[9]

  • Calculation: The apparent permeability coefficient (Papp), in cm/s, is calculated using the formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.[11]

  • Efflux Ratio (ER): The ER is calculated as Papp (BL→AP) / Papp (AP→BL). An ER > 2 suggests the compound is a substrate for active efflux transporters like P-glycoprotein.

Liver Microsomal Stability Assay (Metabolism)

This assay measures the rate at which a compound is metabolized by liver enzymes, primarily Cytochrome P450s (CYPs), which are concentrated in the microsomal fraction of liver cells.[12][13] The results provide an estimate of a compound's intrinsic clearance.

Methodology:

  • Reagent Preparation: Pooled liver microsomes (human, rat, or other species) are thawed and diluted in a phosphate buffer (pH 7.4). A solution of the test compound is prepared.[14]

  • Incubation: The test compound (typically at 1 µM) is mixed with the microsomal suspension and pre-warmed to 37°C.[12]

  • Reaction Initiation: The metabolic reaction is initiated by adding a pre-warmed NADPH-generating system (or NADPH cofactor).[15] A control incubation without NADPH is run in parallel to account for non-enzymatic degradation.

  • Time-Point Sampling: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45 minutes).[12]

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which precipitates the proteins.[14]

  • Sample Processing & Analysis: Samples are centrifuged to pellet the protein. The supernatant, containing the remaining parent compound, is analyzed by LC-MS/MS.

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The natural logarithm of this percentage is plotted against time, and from the slope of this line (-k), the half-life (t½ = 0.693/k) and intrinsic clearance (Cl_int) are calculated.

Cytochrome P450 (CYP) Inhibition Assay (Metabolism & DDI)

This assay assesses a compound's potential to inhibit specific CYP isozymes (e.g., CYP3A4, 2D6, 2C9), a major cause of adverse drug-drug interactions (DDIs).[16] High-throughput versions often use fluorogenic probe substrates.[17][18]

Methodology:

  • Assay Components: The assay mixture includes a specific recombinant human CYP isozyme, a corresponding fluorogenic probe substrate (which becomes fluorescent after being metabolized by the CYP), and an NADPH regenerating system.[16]

  • Plate Setup: In a multi-well plate, the CYP enzyme and buffer are mixed with various concentrations of the test compound or a known inhibitor (positive control).

  • Pre-incubation: The plate is pre-incubated for a short period at 37°C to allow the test compound to interact with the enzyme.

  • Reaction Initiation: The reaction is started by adding a mixture of the fluorogenic probe substrate and the NADPH system.[17]

  • Fluorescence Monitoring: The plate is placed in a fluorescence plate reader, and the increase in fluorescence is measured over time (kinetic read).[17]

  • Data Analysis: The rate of reaction (slope of the fluorescence vs. time curve) is determined for each concentration of the test compound. The percent inhibition relative to the vehicle control is calculated.

  • IC₅₀ Determination: The inhibition data is plotted against the logarithm of the test compound concentration, and a dose-response curve is fitted to determine the IC₅₀ value (the concentration at which the compound inhibits 50% of the enzyme's activity).[16]

Conclusion

The ADME profile of 1,2,4-triazole-5-thione analogs is a critical determinant of their therapeutic potential. While comprehensive experimental data for these specific analogs is not always readily available in published literature, a robust strategy combining in silico prediction with targeted in vitro testing provides a clear path forward. Computational tools effectively triage large numbers of virtual compounds, highlighting those with favorable drug-like characteristics. The subsequent application of standardized, high-throughput assays for permeability, metabolic stability, and CYP inhibition allows for the empirical validation of these predictions. This integrated approach enables researchers to efficiently identify and optimize 1,2,4-triazole-5-thione candidates with a higher probability of success in later stages of drug development.

References

Safety Operating Guide

Prudent Disposal of 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring laboratory safety and proper chemical handling is paramount. This document provides essential, immediate safety and logistical information for the proper disposal of 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione.

I. Immediate Safety and Handling Precautions

Prior to handling, it is crucial to assume the compound may possess hazardous properties. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant (e.g., nitrile)
Eye Protection Safety glasses with side shields or goggles
Lab Coat Standard laboratory coat
Respiratory Protection Use in a well-ventilated area or fume hood.[1][2]

In Case of Exposure:

Exposure RouteFirst Aid Measures
Inhalation Move to fresh air. If breathing is difficult, seek medical attention.[1]
Skin Contact Wash off immediately with soap and plenty of water.[3] Remove contaminated clothing.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

II. Step-by-Step Disposal Protocol

Disposal of 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione must be conducted in accordance with local, state, and federal regulations.

Experimental Protocol for Waste Neutralization (General Guidance):

While specific neutralization protocols for this compound are not available, a general approach for similar compounds involves treatment with a suitable oxidizing agent under controlled conditions. However, it is strongly recommended to treat this compound as hazardous waste and delegate its disposal to a certified waste management company. Do not attempt to neutralize without explicit guidance from your EHS department.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect solid 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione waste in a dedicated, clearly labeled, and sealed container.

  • Liquid Waste: Collect solutions containing the compound in a separate, leak-proof, and clearly labeled container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Contaminated Materials: Any materials that have come into contact with the compound (e.g., gloves, weighing paper, pipette tips) should be considered contaminated and collected in a designated hazardous waste bag.

Step 2: Labeling and Storage

  • Label all waste containers with "Hazardous Waste," the full chemical name: "4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione," and the approximate quantity.

  • Store the waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.[1]

Step 3: Arrange for Professional Disposal

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • The recommended method of disposal for similar triazole-thione compounds is through a licensed chemical destruction facility, often involving controlled incineration with flue gas scrubbing.[1]

  • Never dispose of this compound down the drain or in regular trash. [1]

III. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione.

G start Start: Have 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino] -1H-1,2,4-triazole-5-thione Waste consult_ehs Consult Institutional EHS Guidelines start->consult_ehs ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat consult_ehs->ppe segregate Segregate Waste: Solid, Liquid, Contaminated Materials ppe->segregate label Label Waste Container: 'Hazardous Waste', Full Chemical Name, Quantity segregate->label store Store in Designated Hazardous Waste Area label->store arrange_pickup Arrange for Pickup by Certified Waste Disposal store->arrange_pickup disposal Professional Disposal: Incineration or other approved method arrange_pickup->disposal end End: Disposal Complete disposal->end

Caption: Workflow for the proper disposal of 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione.

IV. Data on Structurally Similar Compounds

The following table summarizes key hazard and disposal information for compounds with similar structural motifs. This data should be used for informational purposes to underscore the need for cautious handling and professional disposal.

CompoundKey HazardsRecommended Disposal
3-methyl-1H-1,2,4-triazole-5-thiol Harmful if inhaled, may cause respiratory irritation.[1]Removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[1]
1H-1,2,4-Triazole-3-thiol Causes skin and serious eye irritation, may cause respiratory irritation.[3]Sweep up and shovel into suitable containers for disposal. Do not let this chemical enter the environment.[3]

Disclaimer: This information is intended as a guide and does not replace the need for a formal risk assessment and consultation with your institution's safety professionals. Always prioritize safety and adhere to all applicable regulations.

References

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